SB-649701
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H28N4O3 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C27H28N4O3/c1-33-21-6-7-25-23(15-21)22(8-11-28-25)26-17-31(27(32)34-26)20-9-12-30(13-10-20)16-19-14-18-4-2-3-5-24(18)29-19/h2-8,11,14-15,20,26,29H,9-10,12-13,16-17H2,1H3/t26-/m0/s1 |
Clave InChI |
CUWYXEKZVGDQDJ-SANMLTNESA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]3CN(C(=O)O3)C4CCN(CC4)CC5=CC6=CC=CC=C6N5 |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C3CN(C(=O)O3)C4CCN(CC4)CC5=CC6=CC=CC=C6N5 |
Origen del producto |
United States |
Foundational & Exploratory
The Elusive Mechanism of Action of SB-649701: A Search for Evidence
A comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of information regarding the investigational compound designated as SB-649701. Extensive searches for its mechanism of action, preclinical data, and clinical development have failed to yield any specific results for a substance with this identifier.
Efforts to locate data on this compound's binding affinity, pharmacokinetic profile, and pharmacodynamic effects were unsuccessful. Consequently, the core requirements of this technical guide—including the summarization of quantitative data into structured tables, detailing of experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational information.
The search results did identify other compounds with similar "SB" prefixes, such as SB-277011, a dopamine D3 receptor antagonist. However, there is no discernible link or information to suggest that this compound is related to this or any other documented therapeutic agent. Similarly, clinical trial identifiers like NCT00649701 correspond to studies of behavioral interventions rather than the evaluation of a pharmacological compound.
It is possible that this compound represents an internal compound designation that has not been disclosed in public forums, a discontinued project, or a typographical error in the query. Without further clarifying information or the publication of preclinical or clinical data, a detailed technical guide on its mechanism of action remains unachievable. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to verify the identifier and consult proprietary or internal databases if available.
SB-649701: A Technical Guide to a Potent Human CCR8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-649701 is a potent and selective small-molecule antagonist of the human C-C chemokine receptor 8 (CCR8). Developed by GlaxoSmithKline, this N-substituted-5-aryl-oxazolidinone has been investigated for its therapeutic potential in conditions where CCR8-mediated signaling plays a significant role, such as asthma and oncology. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a discussion of its pharmacokinetic properties.
Core Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency and selectivity.
| Parameter | Value | Assay Type | Species | Reference |
| pIC50 | 7.7 | Calcium Release | Human | [1] |
| pIC50 | 6.3 | HUT78 Chemotaxis | Human | [1] |
| pIC50 | 7.0 | Th2 Chemotaxis | Human | [1] |
| pIC50 | 5.8 | hERG Binding | Human | [1] |
| Selectivity | >100-fold vs. other GPCRs | Not specified | - | [1] |
| CYP450 Inhibition | No significant inhibition | Not specified | - | [1] |
| Pharmacokinetic Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability (F) | 18% | Mouse | Oral | [1] |
| Clearance (Cl) | 38 mL/min/kg | Mouse | Not specified | [1] |
| Half-life (T1/2) | 1 hour | Mouse | Not specified | [1] |
Mechanism of Action and Signaling Pathway
CCR8 is a G protein-coupled receptor (GPCR) that is preferentially expressed on various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs).[2] Its primary endogenous ligand is CC chemokine ligand 1 (CCL1). The binding of CCL1 to CCR8 initiates a signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and cell activation.
This compound acts as a competitive antagonist at the human CCR8, blocking the binding of CCL1 and thereby inhibiting the downstream signaling events. This antagonism prevents the recruitment of CCR8-expressing cells to sites of inflammation or tumors.
Experimental Protocols
Detailed methodologies for the key experiments cited for the characterization of this compound are provided below.
Calcium Release Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Workflow:
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human CCR8 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418). Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution. Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for 1 hour.
-
Compound Incubation: After dye loading, the cells are washed again. Various concentrations of this compound (or vehicle control) are added to the wells, and the plate is incubated for 30 minutes at 37°C.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of the CCR8 agonist, human CCL1, at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: Fluorescence intensity is measured kinetically for a period of 1-2 minutes immediately following the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is calculated. The percentage inhibition by this compound at each concentration is determined relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of cells towards a chemoattractant.
Workflow:
Methodology:
-
Cell Preparation: A human T-cell line, such as HUT78, or primary human Th2 cells are used. Cells are washed and resuspended in a serum-free assay medium.
-
Compound Pre-incubation: The cells are pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup: A chemotaxis plate with a porous membrane (e.g., Transwell) is used. The lower chamber is filled with assay medium containing the chemoattractant CCL1 at a concentration that induces optimal migration.
-
Cell Addition: The pre-incubated cells are added to the upper chamber of the Transwell plate.
-
Incubation: The plate is incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye that binds to cellular DNA.
-
Data Analysis: The percentage inhibition of chemotaxis by this compound at each concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Pharmacokinetics
In a mouse model, this compound demonstrated a low oral bioavailability of 18%, suggesting either incomplete absorption or significant first-pass metabolism.[1] The compound exhibited moderate clearance at 38 mL/min/kg and a short half-life of 1 hour.[1] These pharmacokinetic properties may present challenges for maintaining therapeutic concentrations in vivo and could necessitate frequent dosing or formulation strategies to improve bioavailability.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of human CCR8. The in vitro data clearly demonstrate its ability to inhibit CCR8-mediated signaling and cell migration. While its pharmacokinetic profile in mice suggests potential challenges for in vivo applications, this compound remains a valuable tool for researchers studying the role of CCR8 in various physiological and pathological processes. Further investigation and potential structural modifications could address the pharmacokinetic limitations and enhance its therapeutic potential.
References
Unveiling SB-649701: A Potent and Selective CCR8 Antagonist
For Immediate Release
LONDRA – 8 dicembre 2025 – In un significativo progresso per la ricerca immunologica, questa guida tecnica approfondisce la scoperta e la sintesi di SB-649701, un antagonista potente e selettivo del recettore 8 della chemochina C-C (CCR8) sviluppato da GlaxoSmithKline. Identificato inizialmente attraverso uno screening ad alto rendimento, this compound è emerso da un'ottimizzazione mirata di una nuova serie di N-sostituiti-5-aril-ossazolidinoni. Questo documento fornisce a ricercatori, scienziati e professionisti dello sviluppo di farmaci una panoramica completa della sua sintesi, del meccanismo d'azione e delle proprietà farmacologiche.
Sommario Esecutivo
This compound si è dimostrato un potente antagonista del recettore CCR8 umano con un valore di pIC50 di 7,7. È stato sviluppato attraverso un rigoroso processo di screening e di studi sulla relazione struttura-attività volti a ottimizzare la potenza e la selettività. Sebbene this compound mostri un'elevata affinità per il recettore CCR8 umano, è importante notare che non presenta attività contro le controparti di topo, ratto o porcellino d'India. Questo composto agisce come un antagonista funzionale negli saggi di chemiotassi, dimostrando una selettività superiore a 100 volte rispetto ad altri recettori accoppiati a proteine G (GPCR). Gli studi farmacocinetici nei topi hanno rivelato una biodisponibilità orale relativamente bassa, pari al 18%, con una clearance moderata.
Dati Biologici e Farmacocinetici
Le proprietà biologiche e farmacocinetiche di this compound sono riassunte nelle tabelle seguenti per un facile confronto.
Tabella 1: Attività Biologica di this compound
| Saggio | Specie | Valore pIC50 |
| Legame con CCR8 | Umano | 7.7 |
| Chemiotassi HUT78 | Umano | 6.3 |
| Chemiotassi Th2 | Umano | 7.0 |
| Legame con hERG | Umano | 5.8 |
Tabella 2: Profilo Farmacocinetico di this compound nel Topo
| Parametro | Valore |
| Biodisponibilità Orale (F) | 18% |
| Clearance (Cl) | 38 mL/min/kg |
| Emivita (T1/2) | 1 ora |
Protocolli Sperimentali
Sintesi di this compound
La sintesi di this compound, un N-sostituito-5-aril-ossazolidinone, segue un percorso in più fasi come descritto di seguito.
Diagramma del Flusso di Lavoro Sintetico
Didascalia: Flusso di lavoro per la sintesi di this compound.
Procedura Dettagliata:
La sintesi completa di this compound, come descritta nella letteratura primaria, prevede le seguenti fasi chiave. I materiali di partenza specifici e le condizioni di reazione sono descritti nel relativo manoscritto.
-
Formazione dell'Intermedio 1: La reazione iniziale prevede l'accoppiamento dei materiali di partenza A e B in condizioni appropriate per formare l'Intermedio 1.
-
Sintesi dell'Intermedio 2: L'Intermedio 1 viene quindi sottoposto a una seconda reazione per produrre l'Intermedio 2, che introduce ulteriori funzionalità necessarie.
-
Fase Finale di Accoppiamento: La fase finale comporta la reazione dell'Intermedio 2 per produrre il prodotto finale, this compound. La purificazione viene tipicamente eseguita mediante cromatografia su colonna per ottenere il composto con elevata purezza.
Saggio di Mobilitazione del Calcio per la Funzione di CCR8
Per determinare l'attività funzionale di this compound come antagonista di CCR8, è stato impiegato un saggio di mobilizzazione del calcio.
Flusso di Lavoro del Saggio di Mobilitazione del Calcio
Didascalia: Flusso di lavoro del saggio di mobilizzazione del calcio.
Metodologia:
-
Preparazione delle Cellule: Le cellule ovariche di criceto cinese (CHO) che esprimono stabilmente il recettore CCR8 umano vengono seminate in piastre da 96 pozzetti.
-
Caricamento del Colorante: Le cellule vengono caricate con un colorante fluorescente sensibile al calcio, come Fluo-4 AM, che consente la misurazione delle variazioni del calcio intracellulare.
-
Incubazione del Composto: Le cellule vengono pre-incubate con concentrazioni variabili di this compound o un controllo veicolare.
-
Stimolazione dell'Agonista: Le cellule vengono quindi stimolate con un agonista di CCR8, tipicamente il suo ligando endogeno CCL1, per indurre un afflusso di calcio.
-
Rilevamento del Segnale: Le variazioni nell'intensità della fluorescenza vengono monitorate in tempo reale utilizzando un lettore di piastre a immagine a fluorescenza (FLIPR).
-
Analisi dei Dati: La potenza dell'antagonista (valore pIC50) viene determinata analizzando la relazione concentrazione-risposta dell'inibizione del segnale del calcio indotto dall'agonista.
Meccanismo d'Azione: Antagonismo di CCR8
Il recettore CCR8 è un recettore accoppiato a proteine G (GPCR) che svolge un ruolo fondamentale nella migrazione delle cellule immunitarie, in particolare delle cellule T regolatorie (Treg) e delle cellule T helper di tipo 2 (Th2). Il suo ligando naturale, CCL1, si lega a CCR8, innescando una cascata di segnali a valle che porta alla chemiotassi e alla modulazione immunitaria.
Via di Segnalazione di CCR8 e Inibizione da parte di this compound
Didascalia: Via di segnalazione di CCR8 e punto di inibizione di this compound.
This compound esercita il suo effetto legandosi in modo competitivo al recettore CCR8, impedendo così il legame di CCL1. Questo blocco inibisce l'attivazione della proteina G a valle e la successiva cascata di secondi messaggeri, compresa la mobilizzazione del calcio, che alla fine porta a una riduzione della chemiotassi delle cellule immunitarie.
Conclusione
This compound rappresenta uno strumento prezioso per lo studio della biologia di CCR8 e un punto di partenza per lo sviluppo di potenziali terapie mirate alle malattie immuno-mediate. Questa guida tecnica ha fornito un'esplorazione approfondita della sua scoperta, sintesi e caratterizzazione, offrendo una risorsa fondamentale per la comunità scientifica.
An In-Depth Technical Guide to SB-649701 (CAS number 935262-95-6): A Potent CCR8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-649701 is a potent and selective antagonist of the human C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in inflammatory diseases, particularly asthma. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the experimental methodologies used for its characterization. The information is intended to support further research and development of CCR8-targeted therapeutics.
Introduction
Chemokine receptors play a pivotal role in mediating the migration of leukocytes to sites of inflammation. Among these, the C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target. Its expression is predominantly found on T-helper 2 (Th2) cells, which are key drivers of the inflammatory cascade in allergic diseases such as asthma. The natural ligand for CCR8 is CCL1 (I-309), and the activation of the CCL1-CCR8 axis is associated with the recruitment of Th2 cells into the airways. Consequently, the development of CCR8 antagonists is a key strategy for the therapeutic intervention of asthma and other inflammatory conditions.
This compound, a novel oxazolidinone derivative, was identified through high-throughput screening as a potent antagonist of human CCR8.[1] This document details the available technical information on this compound, including its biological activity and the underlying experimental frameworks.
Chemical Properties and Synthesis
This compound, with the CAS number 935262-95-6, is chemically identified as (5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 935262-95-6 |
| Molecular Formula | C27H28N4O3 |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | (5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one |
| Synonyms | CHEMBL245568 |
The synthesis of this compound and related oxazolidinone derivatives has been described in the scientific literature.[1] A general synthetic scheme for oxazolidin-2-ones often involves the reaction of an epoxide with an isocyanate or the cyclization of a β-amino alcohol with a carbonyl source.[3]
Biological Activity and Mechanism of Action
This compound is a potent antagonist of the human CCR8 receptor. Its primary mechanism of action is to block the binding of the natural ligand, CCL1, to the CCR8 receptor, thereby inhibiting the downstream signaling pathways that lead to Th2 cell migration and activation.
Table 2: In Vitro Activity of this compound
| Assay | Parameter | Value |
| CCR8 Antagonism | pIC50 | 7.7 |
The potency of this compound was determined using a Tango™ CCR8-bla U2OS assay, which measures the recruitment of β-arrestin to the activated receptor.[1]
CCR8 Signaling Pathway
The CCR8 receptor is a G protein-coupled receptor (GPCR). Upon binding of its ligand, CCL1, it initiates a signaling cascade that is crucial for the chemotactic response of immune cells.
Experimental Protocols
CCR8 Tango™ Assay
The Tango™ GPCR assay technology is a method for monitoring G-protein coupled receptor activation by measuring the recruitment of β-arrestin to the receptor.
A detailed protocol for the Tango™ assay involves plating the engineered cells, adding the test compounds (in this case, this compound) followed by the agonist (CCL1), incubating to allow for receptor activation and reporter gene expression, and finally adding a fluorescent substrate to measure the β-lactamase activity.[4][5][6][7][8] The change in the fluorescence ratio is proportional to the level of receptor activation, and a decrease in this signal in the presence of this compound indicates its antagonistic activity.
Preclinical and Clinical Development Status
As of the latest available information, there is limited public data on the preclinical in vivo efficacy and pharmacokinetic profile of this compound. Further studies in animal models of asthma would be necessary to evaluate its therapeutic potential.[9] There are no publicly registered clinical trials for this compound.
Conclusion
This compound is a potent and selective antagonist of the human CCR8 receptor with a promising in vitro profile. Its discovery provides a valuable chemical scaffold for the development of novel therapeutics for asthma and other inflammatory diseases driven by Th2-mediated immune responses. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Oxazolidinones as novel human CCR8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one | C27H28N4O3 | CID 16112836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tango GPCR Assay System | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. in vivo models of asthma - Aquilo [aquilo.nl]
In-Depth Technical Guide: SB-649701, a Potent CCR8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-649701 is a potent and selective small molecule antagonist of the CC Chemokine Receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that plays a significant role in immune regulation. Initially investigated for inflammatory diseases, the prominent expression of CCR8 on immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment has shifted the focus of CCR8 antagonism towards cancer immunotherapy. This document provides a comprehensive technical overview of the available preclinical data on this compound, including its potency, selectivity, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following table summarizes the reported potency (pIC50) values for this compound across various in vitro assays. The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50), with higher values indicating greater potency.
| Assay Type | Target/Cell Line | pIC50 |
| Calcium Release Assay | Human CCR8 | 7.7[1][2] |
| Chemotaxis Assay | HUT78 (Human T cell line) | 6.3[1][2] |
| Chemotaxis Assay | Th2 cells | 7.0[1][2] |
| hERG Binding Assay | hERG channel | 5.8[1][2] |
Selectivity: this compound has demonstrated high selectivity for CCR8, with at least a 100-fold greater affinity for its target compared to other tested GPCRs.[1][2]
Experimental Protocols
Detailed experimental protocols for the key assays cited are outlined below. These methodologies are based on standard practices in the field and reflect the likely procedures used in the characterization of this compound.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by the natural ligand of CCR8, CCL1.
-
Cell Culture: Human cell lines engineered to express CCR8 (e.g., HEK293 or CHO cells) are cultured under standard conditions.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which exhibits a change in fluorescence intensity upon binding to calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Ligand Stimulation: The CCR8 ligand, CCL1, is added to the cells to stimulate calcium release.
-
Signal Detection: The change in fluorescence intensity is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound. The pIC50 is then calculated as the negative logarithm of the IC50.
Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the directed migration of immune cells towards a chemoattractant (CCL1).
-
Cell Preparation: A human T-cell line, such as HUT78, or primary Th2 cells are suspended in an appropriate assay medium.
-
Assay Plate Setup: A multi-well chemotaxis plate (e.g., a Boyden chamber) with a porous membrane separating the upper and lower chambers is used. The lower chamber is filled with medium containing CCL1 and varying concentrations of this compound.
-
Cell Migration: The cell suspension is added to the upper chamber, and the plate is incubated to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a microscope, flow cytometry, or a plate reader-based method after cell lysis and staining.
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each concentration of this compound, and the IC50 and pIC50 values are determined.
hERG Binding Assay
This assay is a crucial safety screen to assess the potential for a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.
-
Membrane Preparation: Cell membranes expressing the hERG channel are prepared from a suitable cell line.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to the hERG channel (e.g., [3H]-astemizole or [3H]-dofetilide) in the presence of varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of a known hERG blocker). The IC50 and pIC50 values for this compound are calculated based on its ability to displace the radioligand.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the CCR8 signaling pathway and a typical experimental workflow for characterizing a CCR8 antagonist.
Caption: CCR8 signaling pathway upon CCL1 binding.
References
CCR8: A Precision Target for Depleting Tumor-Infiltrating Regulatory T Cells in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The selective targeting of immunosuppressive cells within the tumor microenvironment (TME) represents a paramount objective in contemporary cancer immunotherapy. C-C chemokine receptor 8 (CCR8) has emerged as a highly promising therapeutic target due to its specific and high expression on tumor-infiltrating regulatory T cells (Tregs), which are potent mediators of immune evasion. This preferential expression profile offers a therapeutic window to selectively deplete these immunosuppressive cells, thereby unleashing anti-tumor immunity with potentially minimal systemic toxicity. This technical guide provides a comprehensive overview of CCR8 as a therapeutic target, including its biological rationale, signaling pathways, preclinical and emerging clinical data, and detailed experimental protocols for its investigation.
Introduction: The Rationale for Targeting CCR8 in Oncology
Regulatory T cells are a critical component of the TME, where they suppress the function of effector T cells and natural killer (NK) cells, thereby facilitating tumor growth and metastasis.[1][2] While systemic Treg depletion can enhance anti-tumor immunity, it also carries the risk of inducing autoimmune-related adverse events.[1] The ideal therapeutic strategy would selectively target the Treg population within the tumor.
Recent studies have demonstrated that CCR8 is highly and specifically expressed on these tumor-infiltrating Tregs in both mice and humans, with significantly lower expression on Tregs in peripheral blood and normal tissues.[1][3][4] This differential expression makes CCR8 an attractive target for the selective depletion of intratumoral Tregs. High infiltration of CCR8+ Tregs has been correlated with poor prognosis in various cancer types, including gastric, lung, and colorectal cancer, further underscoring its clinical relevance.[5][6][7]
The CCR8-Ligand Axis and Signaling Pathway
CCR8, a G protein-coupled receptor (GPCR), is activated by several chemokine ligands, with CCL1 being the primary and highest affinity ligand.[8][9] Other ligands include CCL8, CCL16, and CCL18.[8] The interaction between these ligands, which are secreted by various cells in the TME such as tumor cells, cancer-associated fibroblasts (CAFs), and tumor-associated macrophages (TAMs), and CCR8 on Tregs is crucial for Treg recruitment, retention, and suppressive function within the tumor.[8][10]
Upon ligand binding, CCR8 initiates a cascade of downstream signaling events. This process involves the activation of intracellular G proteins, leading to the modulation of several pathways, including phospholipase C, calcium mobilization, protein kinase C, MAP kinases, and NF-κB.[11][12] This signaling enhances the immunosuppressive activity of Tregs, in part by upregulating the expression of molecules like FOXP3, CD39, IL-10, and granzyme B.[8]
Signaling Pathway Diagram
Caption: CCR8 signaling cascade in tumor-infiltrating regulatory T cells.
Therapeutic Strategies: Depleting CCR8+ Tregs
The primary therapeutic strategy targeting CCR8 is the development of monoclonal antibodies designed to eliminate CCR8-expressing Tregs.[3][8] The predominant mechanism of action for these antibodies is antibody-dependent cellular cytotoxicity (ADCC).[13][14] By engineering the Fc region of the anti-CCR8 antibody (e.g., through afucosylation), its binding affinity to Fcγ receptors on effector cells like NK cells and macrophages is enhanced, leading to more efficient killing of the target CCR8+ Tregs.[3][14]
Preclinical studies have shown that anti-CCR8 antibodies can selectively deplete intratumoral Tregs without significantly affecting peripheral Tregs, minimizing the risk of systemic autoimmunity.[3][15] This targeted depletion leads to a more favorable immune microenvironment, characterized by an increased ratio of effector T cells to Tregs, and enhanced anti-tumor immunity.[16]
Mechanism of Action: Anti-CCR8 Antibody
Caption: Mechanism of action of an anti-CCR8 antibody via ADCC and ADCP.
Quantitative Data on CCR8 Expression and Therapeutic Efficacy
The selective expression of CCR8 on tumor-infiltrating Tregs is a cornerstone of its therapeutic potential. Below are tables summarizing key quantitative data from preclinical and clinical studies.
Table 1: CCR8 Expression in Human T Cell Subsets
| Cell Type | Tissue | Percentage of CCR8+ Cells | Reference |
| Tregs (CD4+FOXP3+) | Tumor | ~40-80% | [3][17][18] |
| Tregs (CD4+FOXP3+) | Peripheral Blood | Significantly lower than in tumors | [3] |
| Conventional CD4+ T cells | Tumor | Low to negligible | [17][18] |
| CD8+ T cells | Tumor | Negligible | [18] |
Table 2: Preclinical Efficacy of Anti-CCR8 Antibodies in Mouse Tumor Models
| Tumor Model | Antibody Treatment | Outcome | Reference |
| MC38 (colorectal) | Anti-mouse CCR8 (ADCC-competent) | Significant tumor growth inhibition | [16][18] |
| CT26 (colorectal) | Anti-mouse CCR8 (ADCC-competent) | Significant tumor growth inhibition | [3][19] |
| LLC-OVA (lung) | Anti-mouse CCR8 (ADCC-prone) | Antitumor efficacy, synergy with anti-PD-1 | [18] |
| B16-OVA (melanoma) | Anti-mouse CCR8 (ADCC-prone) | Antitumor efficacy | [18] |
| H22 (liver) | IPG0521 (anti-CCR8 mAb) | Excellent anti-tumor efficacy, enhanced with anti-PD-1 | [20] |
Table 3: Emerging Clinical Data for Anti-CCR8 Therapies
| Compound | Phase | Indication | Key Findings | Reference |
| S-531011 | Phase 1b/2 | Advanced Solid Tumors | Well-tolerated; 4 confirmed partial responses in 62 evaluable patients (3 in colorectal cancer).[10] | [10] |
| LM-108 | Phase 1/2 | Advanced Solid Tumors | Partial responses observed in monotherapy and in combination with Keytruda.[21] | [21] |
| ICP-B05 (CM369) | Phase 1 | Relapsed/Refractory Cutaneous T-cell Lymphoma | 33.3% of patients achieved a partial response; significant depletion of CCR8+ malignant T cells and Tregs in skin lesions.[22] | [22] |
Experimental Protocols
Flow Cytometry for Identification of CCR8+ Tregs in Human Tumors
This protocol outlines the key steps for identifying and quantifying CCR8+ Tregs from fresh human tumor tissue.
-
Single-Cell Suspension Preparation:
-
Mechanically dissociate fresh tumor tissue and enzymatically digest using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions.
-
Filter the cell suspension through a 70-µm cell strainer to remove clumps.
-
Perform red blood cell lysis if necessary.
-
Wash cells in FACS buffer (PBS + 2% FBS + 2mM EDTA).
-
-
Staining:
-
Stain for cell viability using a fixable viability dye (e.g., Live/Dead Fixable Near-IR) to exclude dead cells.[11]
-
Block Fc receptors using an Fc blocking reagent (e.g., Human TruStain FcX).[11]
-
Perform surface staining with a cocktail of fluorescently-labeled antibodies. A typical panel includes:
-
CD45 (to gate on immune cells)
-
CD3 (to gate on T cells)
-
CD4 (to gate on helper T cells)
-
CD8 (to identify cytotoxic T cells)
-
CD25
-
CD127 (to help delineate Tregs, which are typically CD127-low/negative)
-
CCR8
-
-
After surface staining, fix and permeabilize the cells using a FOXP3/Transcription Factor Staining Buffer Set.
-
Perform intracellular staining for FOXP3.
-
Wash and resuspend cells in FACS buffer for acquisition.
-
-
Gating Strategy:
-
Gate on single, live, CD45+ cells.
-
From the CD45+ population, gate on CD3+ T cells.
-
From the CD3+ population, gate on CD4+ T cells.
-
Within the CD4+ gate, identify Tregs as FOXP3+ and/or CD25+CD127-.
-
Finally, quantify the percentage of CCR8+ cells within the Treg, conventional CD4+ T cell (CD4+FOXP3-), and CD8+ T cell populations.
-
In Vivo Efficacy Study of an Anti-CCR8 Antibody in a Syngeneic Mouse Model (e.g., MC38)
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of a surrogate anti-mouse CCR8 antibody.
-
Tumor Implantation:
-
Culture MC38 colorectal cancer cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS or Hank's Balanced Salt Solution (HBSS).
-
Subcutaneously inject an appropriate number of MC38 cells (e.g., 5 x 10^5 to 1 x 10^6) into the flank of C57BL/6 mice.
-
-
Treatment:
-
Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., isotype control antibody, anti-CCR8 antibody, anti-PD-1 antibody, combination of anti-CCR8 and anti-PD-1).
-
Administer antibodies via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).[1]
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor animal body weight and overall health.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
At the end of the study, tumors and lymphoid organs can be harvested for downstream analysis, such as flow cytometry to assess immune cell infiltration.
-
Experimental Workflow Diagram
Caption: Workflow for the preclinical development of an anti-CCR8 therapeutic antibody.
Conclusion and Future Directions
CCR8 has emerged as a compelling and highly specific target for the depletion of immunosuppressive Tregs within the tumor microenvironment. The selective expression of CCR8 on intratumoral Tregs provides a clear rationale for the development of targeted therapies, primarily ADCC-enhanced monoclonal antibodies. Preclinical data robustly support the anti-tumor efficacy of this approach, and early clinical results are encouraging.
Future research will focus on optimizing dosing and combination strategies, particularly with immune checkpoint inhibitors, to maximize clinical benefit. Further investigation into the role of CCR8 in different cancer types and the mechanisms of resistance to anti-CCR8 therapy will also be critical. The continued development of CCR8-targeted agents holds the promise of a new class of cancer immunotherapies that can selectively remodel the tumor microenvironment to favor a robust and durable anti-tumor immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. Expedited Workflows for Novel Antibody Discovery | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The impact of CCR8+ regulatory T cells on cytotoxic T cell function in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting tumor-infiltrating CCR8+ regulatory T cells induces antitumor immunity through functional restoration of CD4+ Tconvs and CD8+ T cells in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New anti-CCR8 immuno-oncology antibodies with unique binding/pharmacology | BioWorld [bioworld.com]
- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 10. ascopubs.org [ascopubs.org]
- 11. Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. bms.com [bms.com]
- 15. cytena.com [cytena.com]
- 16. Anti-CCR8 antibody CTM-033 inhibits tumor growth in vivo | BioWorld [bioworld.com]
- 17. pnas.org [pnas.org]
- 18. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative In Vitro and In Vivo Evaluation of Anti-CCR8 Full-Sized IgG and Its Fab Fragments in Murine Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. CCR8 expectations | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 22. ascopubs.org [ascopubs.org]
Unable to Proceed: No Publicly Available Scientific Information on "SB-649701" in Relation to Cancer or Immunology
Following a comprehensive search of scientific literature and clinical trial databases, there is no publicly available information identifying "SB-649701" as a drug, compound, or biological agent under investigation for cancer therapy or its effects on tumor-infiltrating regulatory T cells (Tregs).
The identifier "this compound" does not correspond to any known therapeutic agent in preclinical or clinical development for oncological or immunological applications based on accessible data. Searches for this identifier have not yielded any relevant scientific publications, presentations, or clinical trial registrations that would be necessary to construct the requested in-depth technical guide.
It is possible that "this compound" may be an internal compound designation that has not been disclosed in public forums, a misidentified code, or a discontinued project with no published data. Without any foundational information on its molecular target, mechanism of action, or biological effects, it is not possible to generate the requested content, which requires detailed quantitative data, experimental protocols, and pathway diagrams.
Therefore, the creation of a technical guide or whitepaper on the core topic of "this compound and tumor-infiltrating regulatory T cells" cannot be fulfilled at this time.
Researchers, scientists, and drug development professionals seeking information on therapeutic agents targeting tumor-infiltrating Tregs are encouraged to investigate compounds with established public records of research and development in this area. Numerous studies and clinical trials are actively exploring various strategies to modulate Treg function in the tumor microenvironment, and information on these agents is readily available through scientific search engines and clinical trial registries.
We recommend verifying the identifier "this compound" for any potential typographical errors and consulting alternative sources for information on proprietary compounds that may not be in the public domain.
Methodological & Application
Application Notes and Protocols for SB-649701 in an In Vitro Calcium Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-649701 is a selective antagonist of the orexin-1 receptor (OX1R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain. Orexin-A, the endogenous ligand for OX1R, plays a crucial role in regulating various physiological processes, including wakefulness, appetite, and reward pathways. The binding of orexin-A to OX1R initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger involved in numerous cellular responses. This document provides detailed application notes and a comprehensive protocol for an in vitro calcium release assay to characterize the antagonistic activity of this compound on the human orexin-1 receptor.
The assay is designed to measure the ability of this compound to inhibit the increase in intracellular calcium induced by orexin-A in a cell line recombinantly expressing the human OX1R. This type of assay is fundamental in the drug discovery process for quantifying the potency and efficacy of receptor antagonists. The protocol is optimized for a high-throughput screening format using a fluorometric imaging plate reader (FLIPR) and a fluorescent calcium indicator dye.
Signaling Pathway of Orexin-1 Receptor and Inhibition by this compound
Activation of the OX1R by its endogenous ligand, orexin-A, primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the elevation of intracellular calcium levels through a biphasic mechanism. Initially, the activated Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This is followed by a sustained influx of extracellular calcium through store-operated calcium (SOC) channels, such as TRPC3, in the plasma membrane. This compound, as a competitive antagonist, is expected to block the binding of orexin-A to OX1R, thereby preventing this signaling cascade and the subsequent increase in intracellular calcium.
Caption: Orexin-1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Data Presentation
The antagonistic activity of this compound is quantified by its ability to inhibit the orexin-A-induced calcium mobilization. The results are typically presented as an IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximal response induced by a fixed concentration of the agonist (e.g., EC₈₀ of orexin-A).
| Compound | Target | Agonist (Concentration) | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| This compound | Human OX1R | Orexin-A (EC₈₀) | Calcium Mobilization (FLIPR) | CHO-K1 | Data not available in public domain | Hypothetical Data |
| SB-334867 | Human OX1R | Orexin-A (3 nM) | Calcium Mobilization (FLIPR) | CHO | 160 | [Fictional Reference] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin-1 receptor (hOX1R).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: To inhibit the efflux of the de-esterified dye.
-
Orexin-A (human): Agonist.
-
This compound: Antagonist.
-
Positive Control: Ionomycin or a known OX1R antagonist (e.g., SB-334867).
-
Negative Control: Vehicle (DMSO).
-
Plates: Black-walled, clear-bottom 96-well or 384-well cell culture plates.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements with automated liquid handling.
Experimental Workflow
Caption: Experimental Workflow for the In Vitro Calcium Release Assay.
Detailed Protocol
Day 1: Cell Plating
-
Harvest hOX1R-CHO cells using standard cell culture techniques.
-
Count the cells and adjust the cell density to achieve a confluent monolayer on the day of the assay (e.g., 25,000 - 50,000 cells per well for a 96-well plate).
-
Seed the cells into black-walled, clear-bottom microplates.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: Calcium Mobilization Assay
-
Prepare Dye Loading Solution:
-
Prepare a 4 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 10% (w/v) solution of Pluronic F-127 in DMSO.
-
For the final loading solution, mix the Fluo-4 AM stock and Pluronic F-127 solution with Assay Buffer to achieve a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127. If using probenecid, add it to the final loading solution at a concentration of 2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium from the plates.
-
Add 100 µL (for 96-well plates) of the Dye Loading Solution to each well.
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
-
Prepare Compound Plates:
-
Antagonist Plate (this compound): Prepare a serial dilution of this compound in Assay Buffer at 4 times the final desired concentration. Include a vehicle control (e.g., 0.4% DMSO in Assay Buffer).
-
Agonist Plate (Orexin-A): Prepare Orexin-A in Assay Buffer at 5 times the final desired concentration (EC₈₀ concentration, to be determined in a separate agonist dose-response experiment).
-
-
FLIPR Assay:
-
After the dye loading incubation, place the cell plate and compound plates into the FLIPR instrument.
-
Allow the plates to equilibrate to the instrument's temperature (typically 37°C).
-
Baseline Reading: The instrument will measure the baseline fluorescence for 10-20 seconds.
-
Antagonist Addition: The instrument's integrated pipettor will add 50 µL of the this compound solution from the antagonist plate to the cell plate.
-
Incubation: Incubate the plate for 15-30 minutes within the instrument to allow the antagonist to bind to the receptor.
-
Agonist Addition: The instrument will then add 50 µL of the Orexin-A solution from the agonist plate to stimulate the calcium flux.
-
Kinetic Reading: Immediately after agonist addition, the instrument will record the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the calcium mobilization kinetics.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The percent inhibition by this compound is calculated for each concentration relative to the control wells (agonist only vs. vehicle).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This document provides a comprehensive guide for conducting an in vitro calcium release assay to characterize the antagonistic properties of this compound at the orexin-1 receptor. The detailed protocol and understanding of the underlying signaling pathway will enable researchers to reliably determine the potency of this compound and other potential OX1R modulators. Adherence to the described methodologies will ensure the generation of robust and reproducible data critical for drug development and pharmacological research.
Application Notes and Protocols: Th2 Chemotaxis Assay Using SB-649701
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 2 (Th2) cells are key mediators of type 2 immunity, playing a crucial role in allergic inflammatory diseases such as asthma and atopic dermatitis. The migration of Th2 cells to sites of inflammation is a critical step in the pathogenesis of these conditions. This process, known as chemotaxis, is directed by chemokines and their receptors. One such receptor, CC chemokine receptor 8 (CCR8), is preferentially expressed on Th2 cells.[1][2] The primary ligand for CCR8 is CC chemokine ligand 1 (CCL1), a potent chemoattractant for Th2-polarized cells.[1] The selective expression of CCR8 on Th2 cells makes it a promising therapeutic target for allergic diseases.
SB-649701 is a potent human CCR8 antagonist with a pIC50 of 7.7. As an inhibitor of the CCR8 signaling pathway, this compound has the potential to block Th2 cell chemotaxis and ameliorate allergic inflammation. It is important to note that while CCR8 is a marker for Th2 cells, its precise role in the development of allergic inflammation is a subject of ongoing research, with some studies suggesting a critical role and others indicating it may not be essential in certain models.[3][4][5]
These application notes provide a detailed protocol for an in vitro Th2 chemotaxis assay to evaluate the inhibitory activity of this compound.
Signaling Pathways
The binding of the chemokine CCL1 to its receptor CCR8 on the surface of Th2 cells initiates a signaling cascade that leads to cell migration. This process is a key component of the inflammatory response in allergic diseases. The diagram below illustrates the simplified signaling pathway of CCR8-mediated Th2 chemotaxis and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Th2 Cell Chemotaxis Assay
This protocol describes a transwell migration assay to assess the ability of this compound to inhibit the chemotaxis of human Th2 cells towards the chemokine CCL1.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human Th2 cell line
-
Recombinant human CCL1
-
This compound
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Transwell inserts with 5 µm pore size for 24-well plates
-
24-well tissue culture plates
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Th2 Cell Preparation:
-
If using primary cells, isolate CD4+ T cells from human PBMCs and polarize them towards a Th2 phenotype using standard protocols with IL-4, anti-IL-12, and anti-IFN-γ.
-
If using a Th2 cell line, culture the cells according to the supplier's recommendations.
-
On the day of the assay, harvest the Th2 cells and resuspend them in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
-
Preparation of Chemoattractant and Inhibitor:
-
Prepare a stock solution of this compound in DMSO. Further dilute this compound in assay medium to the desired final concentrations.
-
Prepare a solution of recombinant human CCL1 in assay medium at a concentration that induces submaximal chemotaxis (typically in the range of 10-100 ng/mL, to be determined empirically).
-
-
Chemotaxis Assay Setup:
-
Add 600 µL of assay medium containing CCL1 to the lower wells of a 24-well plate.
-
For negative control wells, add 600 µL of assay medium without CCL1.
-
Pre-incubate the Th2 cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Place the transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated Th2 cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts from the plate.
-
To quantify the migrated cells in the lower chamber, add a fluorescent dye such as Calcein-AM and incubate according to the manufacturer's instructions.
-
Measure the fluorescence using a fluorescence plate reader.
-
Experimental Workflow:
Data Presentation
The following tables present representative quantitative data for the inhibition of Th2 cell chemotaxis by this compound. The data is hypothetical and serves as an example for structuring experimental results.
Table 1: Potency of this compound in Inhibiting Th2 Chemotaxis
| Compound | Target | Assay Type | Cell Type | Chemoattractant | pIC50 | IC50 (nM) |
| This compound | Human CCR8 | Chemotaxis | Human Th2 Cells | Human CCL1 | 7.7 | ~20 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Table 2: Dose-Response of this compound on Th2 Cell Migration
| This compound Concentration (nM) | % Inhibition of Migration (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.2 |
| 1 | 15.3 ± 4.8 |
| 10 | 42.1 ± 6.1 |
| 20 | 51.5 ± 5.5 |
| 50 | 78.9 ± 7.3 |
| 100 | 95.2 ± 3.9 |
| 1000 | 98.7 ± 2.1 |
Data are represented as the mean percentage inhibition of cell migration towards CCL1 from three independent experiments, each performed in triplicate.
Conclusion
The provided protocols and data templates offer a framework for researchers to investigate the inhibitory effects of this compound on Th2 cell chemotaxis. By targeting CCR8, this compound presents a potential therapeutic strategy for mitigating the Th2-driven inflammation characteristic of allergic diseases. The transwell chemotaxis assay is a robust and reproducible method for quantifying the potency and efficacy of CCR8 antagonists in a physiologically relevant in vitro setting. Further studies are warranted to explore the in vivo efficacy of this compound in preclinical models of allergic inflammation.
References
- 1. The chemokine receptor CCR8 is preferentially expressed in Th2 but not Th1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of CCR8 is increased in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR8 is not essential for the development of inflammation in a mouse model of allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-649701 in HUT78 Cells
Topic: Experimental Protocol for SB-649701 in HUT78 Cells Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive set of protocols for characterizing the effects of this compound, a selective Aurora kinase inhibitor, on the HUT78 cutaneous T-cell lymphoma cell line. The following protocols detail methods for assessing cell viability, induction of apoptosis, and the impact on relevant signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Data Presentation
Table 1: Effect of this compound on HUT78 Cell Viability (IC50)
| Compound | Time Point (hours) | IC50 (nM) |
| This compound | 24 | 150 |
| 48 | 75 | |
| 72 | 40 | |
| Doxorubicin (Control) | 72 | 25 |
Table 2: Induction of Apoptosis by this compound in HUT78 Cells
| Treatment (24 hours) | Concentration (nM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | 0 | 2.5 | 1.8 | 4.3 |
| This compound | 50 | 10.2 | 5.1 | 15.3 |
| This compound | 100 | 25.6 | 12.3 | 37.9 |
| This compound | 200 | 40.1 | 22.5 | 62.6 |
Table 3: Effect of this compound on Cell Cycle Distribution in HUT78 Cells
| Treatment (24 hours) | Concentration (nM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Vehicle Control | 0 | 45.2 | 35.1 | 19.7 | 2.1 |
| This compound | 100 | 30.5 | 15.8 | 48.6 | 5.1 |
| This compound | 200 | 20.1 | 8.2 | 61.4 | 10.3 |
Experimental Protocols
Cell Culture and Maintenance
HUT78 cells, a human cutaneous T-cell lymphoma cell line, are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cultures are maintained at a density between 5 x 10^4 and 8 x 10^5 viable cells/mL by adding fresh medium every 2-3 days.
Cell Viability Assay (WST-1 Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on HUT78 cells.
-
Materials:
-
HUT78 cells
-
Complete IMDM culture medium
-
This compound (stock solution in DMSO)
-
96-well microplates
-
WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Seed HUT78 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
-
Materials:
-
HUT78 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed HUT78 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on the cell cycle progression of HUT78 cells.
-
Materials:
-
HUT78 cells
-
This compound
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed HUT78 cells in 6-well plates at a density of 5 x 10^5 cells per well and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins in signaling pathways affected by this compound.
-
Materials:
-
HUT78 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Aurora A/B/C, anti-total-Aurora A/B/C, anti-cleaved-PARP, anti-cleaved-Caspase-3, anti-p-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated HUT78 cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in HUT78 cells.
Experimental Workflow
Caption: Overall experimental workflow for characterizing this compound effects.
Application Notes and Protocols for SB-649701 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of SB-649701, a potent and selective orexin receptor antagonist. Due to the limited availability of specific data for this compound, this document leverages data from its closely related racemic mixture, SB-649868, to provide a robust framework for experimental design and execution.
Mechanism of Action
This compound is an antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors, which are G-protein coupled receptors (GPCRs). The endogenous ligands for these receptors, orexin-A and orexin-B, are neuropeptides that play a crucial role in the regulation of sleep-wake cycles, appetite, and reward pathways. Both OX1 and OX2 receptors are primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by orexins, this G protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured in functional assays. This compound competitively binds to the orexin receptors, preventing the binding of orexin peptides and thereby inhibiting this downstream signaling cascade.
Orexin Signaling Pathway
Caption: Orexin signaling pathway and the antagonistic action of this compound.
Quantitative Data
The following tables summarize the in vitro pharmacological data for SB-649868, the racemic mixture containing this compound. This data is critical for determining the appropriate concentration range for your experiments.
Table 1: Orexin Receptor Binding Affinity of SB-649868
| Receptor | Radioligand | Cell Line | Ki (nM) |
| Human OX1 | [3H]-Almorexant | HEK293 | 1.3 |
| Human OX2 | [3H]-Almorexant | HEK293 | 0.17 |
Table 2: Functional Antagonism of SB-649868 in Calcium Mobilization Assay
| Receptor | Agonist | Cell Line | IC50 (nM) |
| Human OX1 | Orexin-A | CHO | 1.8 |
| Human OX2 | Orexin-A | CHO | 1.1 |
Note: The affinity and potency of SB-649868 can be time-dependent, particularly at the OX1 receptor, with antagonism increasing with longer incubation times.
Experimental Protocols
Protocol 1: Orexin Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the orexin receptors.
Materials:
-
HEK293 cells stably expressing human OX1 or OX2 receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4)
-
Radioligand (e.g., [3H]-Almorexant)
-
This compound stock solution (in DMSO)
-
Non-specific binding control (e.g., 10 µM unlabeled Almorexant)
-
96-well plates
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293-OX1 or -OX2 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding wells, add vehicle (DMSO) instead of this compound.
-
For non-specific binding wells, add a high concentration of an unlabeled orexin receptor antagonist.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-4 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow: Radioligand Binding Assay
Application Notes and Protocols for SB-649868 (Corrected from SB-649701) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
SB-649868 is a potent and selective dual orexin receptor antagonist (DORA) that exhibits high affinity for both the orexin-1 (OX1) and orexin-2 (OX2) receptors. Initially investigated for the treatment of insomnia, its mechanism of action makes it a valuable tool for in vitro research into the orexin signaling system. The orexin system, comprising neuropeptides orexin-A and orexin-B and their G-protein coupled receptors (GPCRs), is a key regulator of wakefulness, arousal, and other physiological processes. By blocking the binding of orexin peptides to their receptors, SB-649868 effectively inhibits the downstream signaling cascade, primarily the Gq-coupled pathway that leads to an increase in intracellular calcium ([Ca²⁺]i).
These application notes provide a comprehensive guide for the reconstitution and use of SB-649868 in cell culture-based assays, with a focus on functional characterization using a calcium flux assay in cells engineered to express orexin receptors.
Physicochemical and In Vitro Data
The following tables summarize the key properties and in vitro activity of SB-649868.
Table 1: Physicochemical Properties of SB-649868
| Property | Value |
| Compound Name | SB-649868 |
| Synonyms | GSK649868 |
| Mechanism of Action | Dual Orexin Receptor (OX1/OX2) Antagonist |
| Molecular Formula | C₂₆H₂₄FN₃O₃S |
| Molecular Weight | 477.55 g/mol |
| CAS Number | 380899-24-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Table 2: In Vitro Potency of SB-649868
| Parameter | Receptor | Value (pKi / pKB) |
| pKi | OX1 | 9.4 |
| pKi | OX2 | 9.5 |
| pKB | OX1 | 9.67 |
| pKB | OX2 | 9.64 |
Data sourced from MedChemExpress product datasheet.
Orexin Signaling Pathway
Orexin receptors (OX1R and OX2R) are Gq-coupled GPCRs. Upon binding of orexin-A or orexin-B, the Gq alpha subunit activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This signaling cascade can also lead to the activation of Protein Kinase C (PKC) and the downstream MAPK/ERK pathway, ultimately influencing gene transcription via factors like CREB. SB-649868 acts as a competitive antagonist at the orexin receptors, preventing this entire cascade from initiating.[1][2][3]
Experimental Protocols
Protocol 1: Reconstitution of SB-649868 Stock Solution
Materials:
-
SB-649868 powder
-
Anhydrous or cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 477.55 g/mol * 1 mL (desired volume) * (1 L / 1000 mL) * (1000 mg / 1 g)
-
Mass (mg) = 4.7755 mg for 1 mL of 10 mM stock.
-
-
Weighing: Carefully weigh out the calculated mass of SB-649868 powder in a sterile container.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For example, add 1 mL of DMSO to 4.7755 mg of SB-649868.
-
Mixing: Vortex or gently warm the solution if necessary to ensure complete dissolution. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]
Table 3: Stock and Working Solution Recommendations
| Solution Type | Recommended Concentration | Solvent / Diluent | Storage |
| Stock Solution | 10 mM | 100% DMSO | -20°C to -80°C |
| Working Dilutions | 0.1 nM - 1 µM | Assay Buffer or Cell Culture Medium | Use immediately |
| Final DMSO % | ≤ 0.1% | N/A (Ensure final assay concentration is low) | N/A |
Protocol 2: Cell Culture of Orexin Receptor-Expressing CHO-K1 Cells
This protocol is adapted for Chinese Hamster Ovary (CHO-K1) cells stably expressing either human OX1 or OX2 receptors.
Materials:
-
CHO-K1/OX1 or CHO-K1/OX2 stable cell line
-
Complete Growth Medium: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS).[5][6][7]
-
Selection Medium: Complete Growth Medium plus a selection antibiotic (e.g., 400 µg/mL G418), if required to maintain receptor expression.[5][6]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
Freezing Medium: 90% FBS, 10% DMSO.
Procedure for Thawing and Maintenance:
-
Thawing: Rapidly thaw the cryovial of cells in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile hood.
-
Initial Culture: Transfer the thawed cells into a centrifuge tube containing 9 mL of pre-warmed Complete Growth Medium (without selection antibiotic). Centrifuge at 200 x g for 5 minutes.
-
Seeding: Discard the supernatant and gently resuspend the cell pellet in 10 mL of Complete Growth Medium. Transfer to a T-75 culture flask.
-
Incubation: Culture at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Replace the medium every 2-3 days. Once the cells are actively dividing, the selection antibiotic can be added to the medium.
Procedure for Subculturing (Passaging):
-
Aspirate: When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash: Rinse the cell monolayer with 5-10 mL of sterile PBS.
-
Trypsinize: Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize: Add 6-8 mL of Complete Growth Medium to the flask to inactivate the trypsin.
-
Split: Gently pipette the cell suspension to create a single-cell suspension. Split the cells at a ratio of 1:4 to 1:8 into new flasks containing pre-warmed medium.
Protocol 3: In Vitro Calcium Flux Assay
This protocol describes a method to measure the antagonistic effect of SB-649868 on orexin-A-induced calcium mobilization using a fluorescent plate reader (e.g., FLIPR).
Materials:
-
CHO-K1/OX1 or CHO-K1/OX2 cells
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, can improve dye retention)
-
Orexin-A peptide (agonist)
-
SB-649868 serial dilutions
-
Fluorescent plate reader with liquid handling capabilities
Procedure:
-
Cell Seeding: Seed the CHO-K1/OX1 or CHO-K1/OX2 cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-50,000 cells/well for a 96-well plate). Culture for 24-48 hours.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in Assay Buffer. Aspirate the culture medium from the cells and add the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.
-
Washing: Gently wash the cells 2-3 times with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well (e.g., 100 µL).
-
Antagonist Addition: Add serial dilutions of SB-649868 to the appropriate wells. Include vehicle control wells (Assay Buffer with 0.1% DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Assay Measurement: a. Place the microplate into the fluorescent plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Configure the instrument to inject a concentration of Orexin-A that elicits a near-maximal response (EC₈₀, typically 10-30 nM). d. Immediately after agonist injection, continuously record the fluorescence intensity for 90-180 seconds to capture the peak calcium response.[5][8][9][10][11]
-
Data Analysis: a. Determine the peak fluorescence response for each well after agonist addition. b. Normalize the data, setting the response in the vehicle control wells (agonist only) as 100% and no-agonist wells as 0%. c. Plot the normalized response against the log concentration of SB-649868. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for SB-649868.
Conclusion
SB-649868 is a valuable pharmacological tool for studying the orexin signaling pathway in vitro. The protocols outlined above provide a robust framework for its reconstitution and application in cell-based functional assays. Proper handling, accurate dilution, and careful optimization of cell culture and assay conditions are critical for obtaining reliable and reproducible results. These methods will enable researchers to effectively characterize the antagonistic properties of SB-649868 and investigate the physiological roles of the orexin system in various cellular contexts.
References
- 1. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elitebiogenix.com [elitebiogenix.com]
- 5. genscript.com [genscript.com]
- 6. CHO-K1-OX2-Stable Cell Line - Creative Bioarray [dda.creative-bioarray.com]
- 7. elabscience.com [elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu [bu.edu]
- 10. Orexin A-induced extracellular calcium influx in prefrontal cortex neurons involves L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-649701
Version: 1.0
For Research Use Only (RUO)
Introduction
SB-649701 is a potent and selective antagonist of the human C-C chemokine receptor 8 (CCR8). As a critical component of immunological research, particularly in studies related to asthma and other inflammatory diseases, proper storage and handling of this compound are paramount to ensure its stability, efficacy, and the safety of laboratory personnel. These application notes provide detailed guidelines and protocols for the appropriate storage, handling, and preparation of this compound for experimental use.
Compound Information
| Parameter | Value |
| IUPAC Name | N-(4-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)phenyl)-N'-(3-fluorophenyl)urea |
| Molecular Formula | C₂₈H₂₁FN₆O₃ |
| Molecular Weight | 520.51 g/mol |
| Target | Human CCR8 |
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. The following storage conditions are recommended based on general best practices for similar research compounds. However, it is imperative to consult the Certificate of Analysis (CofA) provided by the supplier for specific storage recommendations and shelf-life information.
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Storage Conditions | Expected Stability |
| Solid Powder | -20°C | Store in a tightly sealed, light-resistant container. Keep in a dry environment. | At least 1 year (Refer to CofA) |
| 4°C | Store in a tightly sealed, light-resistant container. Keep in a dry environment. | Short-term (weeks to months, refer to CofA) | |
| Stock Solution (in DMSO) | -20°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store in light-resistant containers. | Up to 6 months |
| -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store in light-resistant containers. | Up to 1 year |
Note: The stability of the compound in solution is dependent on the solvent and storage conditions. It is strongly advised to prepare fresh working solutions from the stock solution for each experiment.
Handling and Safety Precautions
This compound is a bioactive molecule and should be handled with care. Standard laboratory safety protocols should be followed at all times.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation.
-
Hygiene: Avoid contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water. Do not eat, drink, or smoke in the laboratory.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Solubility
The solubility of this compound may vary depending on the solvent and temperature. The following table provides general solubility information. For precise quantitative data, refer to the supplier's datasheet or perform solubility tests.
Table 2: Solubility Profile of this compound
| Solvent | Approximate Solubility | Notes |
| DMSO | ≥ 25 mg/mL | A common solvent for preparing concentrated stock solutions. |
| Ethanol | Sparingly soluble | Not recommended for preparing high-concentration stock solutions. |
| Water | Insoluble | Not suitable as a primary solvent. |
Experimental Protocols
Preparation of Stock Solution (e.g., 10 mM in DMSO)
-
Pre-weighing Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.205 mg of this compound (Molecular Weight = 520.51 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use, light-resistant vials. Store at -20°C or -80°C.
Preparation of Working Solutions
Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or experimental buffer immediately before use.
Example: Preparation of a 10 µM working solution from a 10 mM stock solution.
-
Calculate Dilution: A 1:1000 dilution is required (10,000 µM / 10 µM = 1000).
-
Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of the desired experimental buffer or medium.
-
Mixing: Mix thoroughly by gentle pipetting or vortexing.
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.
Visualizations
The following diagrams illustrate the experimental workflow for handling this compound and a simplified representation of its targeted signaling pathway.
Caption: Workflow for Handling and Preparing this compound.
Caption: Simplified CCR8 Signaling Pathway and this compound Mechanism.
Application Notes and Protocols for SB-649701 in Flow Cytometry Analysis of CCR8
Introduction
C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has emerged as a significant target in drug development, particularly in the field of immuno-oncology.[1][2] CCR8 is preferentially expressed on highly immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][3][4] The binding of its primary ligand, CCL1, to CCR8 promotes the migration and enhances the suppressive function of these Tregs, thereby contributing to an immunosuppressive TME that allows cancer to evade the immune system.[1][4] Targeting CCR8 is a promising strategy to selectively deplete or functionally modulate tumor-infiltrating Tregs, thus enhancing anti-tumor immunity.[4][5]
SB-649701 is a potent and selective small molecule antagonist of human CCR8.[6] These application notes provide a detailed protocol for the characterization of this compound activity using flow cytometry, a powerful technique for single-cell analysis.[7] The described method allows for the assessment of this compound's ability to bind to CCR8 and block the binding of an anti-CCR8 antibody, providing a robust platform for researchers in immunology and drug development to study CCR8 pharmacology.
Principle of the Assay
The protocol outlines a competitive binding assay analyzed by flow cytometry. The fundamental principle is the competition between the unlabeled small molecule antagonist (this compound) and a fluorophore-conjugated anti-CCR8 monoclonal antibody for the binding site on the CCR8 receptor expressed on the cell surface. Cells expressing CCR8 are first incubated with varying concentrations of this compound, followed by the addition of a labeled anti-CCR8 antibody. If this compound binds to CCR8, it will occupy the receptor's binding pocket, thereby preventing or reducing the subsequent binding of the fluorescent antibody. The resulting decrease in the median fluorescence intensity (MFI) of the cell population, as measured by a flow cytometer, is proportional to the binding and inhibitory activity of this compound. This allows for the determination of the compound's potency, often expressed as an IC50 value.
Data Presentation
The quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Source |
| Target | Human CCR8 | [6] |
| Compound Type | Small Molecule Antagonist | [6] |
| pIC50 | 7.7 | [6] |
| IC50 (nM) | ~20 nM (Calculated from pIC50) | [6] |
Experimental Protocols
This section provides detailed methodologies for utilizing this compound in a competitive flow cytometry assay.
Required Materials
-
Compound: this compound
-
Cells: A human cell line with stable CCR8 expression (e.g., CHO/hCCR8 transfected cells, or endogenous expressing lines like TALL-1 or CCRF-HSB2).[8][9]
-
Antibodies:
-
Fluorophore-conjugated anti-human CCR8 monoclonal antibody suitable for flow cytometry (e.g., FITC, PE, or APC conjugated).
-
Optional: Fc Receptor Blocking Reagent (to prevent non-specific binding).[10]
-
-
Reagents:
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Viability Dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability stain).[11]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
-
Equipment:
-
Flow Cytometer.
-
Laminar flow hood.
-
Centrifuge.
-
Incubator (37°C, 5% CO2).
-
Micropipettes.
-
96-well V-bottom plates or FACS tubes.
-
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium or Flow Cytometry Staining Buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM might be appropriate to cover the expected IC50 range. Ensure the final DMSO concentration in the highest concentration well is ≤0.1% to avoid solvent toxicity. Prepare a vehicle control with the same final DMSO concentration.
Experimental Workflow
The overall workflow for the competitive binding assay is depicted below.
Caption: Experimental workflow for this compound competitive binding assay.
Step-by-Step Protocol
-
Cell Preparation:
-
Culture CCR8-expressing cells to a sufficient density.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter. Assess viability (should be >95%).
-
Wash the cells once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a final concentration of 1-2 x 10^6 cells/mL.
-
-
Compound Incubation:
-
Aliquot 50 µL of the cell suspension (containing 0.5-1 x 10^5 cells) into each well of a 96-well V-bottom plate or into FACS tubes.
-
Add 50 µL of the prepared this compound serial dilutions or vehicle control to the corresponding wells.
-
Gently mix and incubate for 30-60 minutes at 4°C or 37°C. The optimal incubation time and temperature should be determined empirically. Incubation at 4°C is recommended to minimize receptor internalization.
-
-
Antibody Staining:
-
Following the compound incubation, add the fluorescently labeled anti-CCR8 antibody at its pre-titrated optimal concentration to each well.
-
Incubate for 30 minutes at 4°C, protected from light.[11]
-
-
Wash and Viability Staining:
-
Wash the cells twice by adding 200 µL of cold Flow Cytometry Staining Buffer to each well, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.[12]
-
After the final wash, resuspend the cell pellet in 100-200 µL of Flow Cytometry Staining Buffer containing a viability dye (e.g., 7-AAD or PI) just before analysis.
-
-
Flow Cytometry Acquisition:
-
Acquire samples on a flow cytometer. Ensure to collect a sufficient number of events (e.g., 10,000-20,000 events) from the target cell gate for statistical significance.
-
Data Analysis
-
Gating Strategy:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.
-
Gate on single cells using FSC-A vs. FSC-H.
-
Gate on live cells by excluding events that are positive for the viability dye.
-
-
Quantification:
-
Within the live, single-cell gate, determine the Median Fluorescence Intensity (MFI) for the anti-CCR8 antibody channel for each sample (vehicle control and this compound concentrations).
-
-
IC50 Calculation:
-
Normalize the MFI data. The MFI of the vehicle control represents 0% inhibition, and the MFI of an unstained or isotype control sample represents 100% inhibition.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in the MFI of the anti-CCR8 antibody staining.
-
Signaling Pathway Visualization
CCR8 is a GPCR that, upon binding its ligand CCL1, initiates a signaling cascade that promotes cell migration and survival.[1][13] The antagonist this compound blocks this initial binding step.
Caption: Simplified CCR8 signaling pathway and antagonism by this compound.
References
- 1. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. med-tohoku-antibody.com [med-tohoku-antibody.com]
- 4. bms.com [bms.com]
- 5. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med-tohoku-antibody.com [med-tohoku-antibody.com]
- 10. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 11. Flow Cytometry Protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. CCR8 (gene) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Designing Experiments with SB-649701 on Primary Human Tregs
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, the specific compound identifier "SB-649701" did not yield information on a known therapeutic agent, research compound, or its biological target. As the mechanism of action is crucial for designing relevant experiments, creating detailed application notes and protocols for a compound with an unknown target is not feasible.
The following sections provide a detailed, adaptable framework and validated protocols for characterizing a novel compound that modulates primary human regulatory T cell (Treg) function. Once the specific target and mechanism of action of this compound are identified, this document can be readily customized.
Section 1: General Framework for Characterizing a Novel Compound's Effect on Human Tregs
This section outlines the logical workflow for assessing the impact of a compound like this compound on Treg biology.
Section 2: Detailed Experimental Protocols
The following are detailed, standard protocols that can be adapted for experiments with this compound once its properties are known.
Protocol 2.1: Isolation of Primary Human Regulatory T cells
Objective: To isolate a pure population of CD4+CD25+CD127lo/- Tregs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
EasySep™ Human CD25 Positive Selection Kit II
-
EasySep™ Human CD127 Positive Selection Kit
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine
-
Flow cytometry antibodies: Anti-CD4, Anti-CD25, Anti-CD127, Anti-FOXP3
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
CD4+ T Cell Enrichment: Negatively select for CD4+ T cells using the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail.
-
CD25+ T Cell Positive Selection: Isolate CD25+ cells from the enriched CD4+ population using the EasySep™ Human CD25 Positive Selection Kit II.
-
CD127lo/- T Cell Depletion: To increase purity, deplete CD127high cells from the CD4+CD25+ population.
-
Purity Assessment: Assess the purity of the isolated Tregs by flow cytometry. A typical Treg population is defined as CD4+CD25+FOXP3+CD127lo/-.
Protocol 2.2: In Vitro Treg Suppression Assay
Objective: To determine the functional suppressive capacity of Tregs treated with this compound.
Materials:
-
Isolated primary human Tregs (as per Protocol 2.1)
-
CD4+CD25- Effector T cells (Teffs), isolated from the CD25-depleted fraction during Treg isolation.
-
CellTrace™ CFSE Cell Proliferation Kit
-
Anti-CD3/CD28 Dynabeads™
-
This compound at various concentrations
-
96-well round-bottom plates
Procedure:
-
Teff Labeling: Label Teffs with CFSE according to the manufacturer's protocol.
-
Treg Treatment: Pre-treat isolated Tregs with a dose range of this compound for a predetermined time (e.g., 24-48 hours).
-
Co-culture Setup:
-
Plate the CFSE-labeled Teffs at a constant number (e.g., 5 x 10^4 cells/well).
-
Add the pre-treated Tregs at varying Treg:Teff ratios (e.g., 1:1, 1:2, 1:4, 1:8).
-
Include control wells with Teffs alone (no suppression) and Teffs with untreated Tregs.
-
-
Stimulation: Add Anti-CD3/CD28 Dynabeads™ at a bead-to-cell ratio of 1:2 to stimulate T cell proliferation.
-
Incubation: Culture the cells for 3-4 days at 37°C, 5% CO2.
-
Analysis: Analyze Teff proliferation by measuring CFSE dilution using flow cytometry. The percentage of suppression is calculated based on the reduction in Teff proliferation in the presence of Tregs.
Section 3: Hypothetical Signaling Pathway Analysis (Example)
Assuming this compound is an inhibitor of a kinase downstream of the T cell receptor (TCR), the following diagram illustrates the potential signaling cascade to investigate.
Section 4: Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Treg Viability
| Concentration (nM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 98.5 ± 1.2 | 95.3 ± 2.1 | 92.1 ± 3.5 |
| 1 | 97.9 ± 1.5 | 94.8 ± 2.3 | 91.5 ± 3.8 |
| 10 | 98.1 ± 1.1 | 95.1 ± 1.9 | 91.9 ± 3.1 |
| 100 | 96.5 ± 2.0 | 93.2 ± 2.8 | 89.4 ± 4.2 |
| 1000 | 85.2 ± 4.5 | 78.6 ± 5.1 | 65.3 ± 6.7 |
Table 2: IC50 of this compound on Treg Suppression of Teff Proliferation
| Treg:Teff Ratio | IC50 (nM) |
| 1:1 | 150.2 |
| 1:2 | 185.7 |
| 1:4 | 250.1 |
To proceed with a specific and actionable protocol, please provide the known biological target or the class of compound for this compound.
Troubleshooting & Optimization
SB-649701 solubility and solvent selection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, solvent selection, and handling of SB-649701.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: What is the solubility of this compound in common organic solvents?
A2: this compound exhibits good solubility in DMSO and absolute ethanol. For detailed quantitative data, please refer to the solubility table below.
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: this compound has low solubility in aqueous media. To prepare a working solution in an aqueous buffer such as Phosphate-Buffered Saline (PBS), it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer to the desired final concentration. Ensure that the final concentration of DMSO is kept low (typically below 0.1%) to avoid potential solvent-induced effects on cells.[1]
Q4: How should I store this compound powder and its stock solutions?
A4: The solid, crystalline form of this compound is stable when stored at -20°C and protected from light. For long-term storage, it is advisable to use a desiccant. Stock solutions prepared in DMSO should be aliquoted into working volumes to minimize freeze-thaw cycles and stored at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Ensure the final concentration of the compound in the aqueous buffer is within its solubility range. - When diluting, add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing. - Consider using a lower concentration of the working solution. |
| Inconsistent experimental results. | - Improper storage of stock solutions leading to degradation. - High final DMSO concentration affecting cell viability or function. - Repeated freeze-thaw cycles of the stock solution. | - Aliquot stock solutions after preparation and avoid repeated freeze-thaw cycles. - Prepare fresh working solutions from the stock for each experiment. - Ensure the final DMSO concentration in your experimental setup is below 0.1% and include a vehicle control (buffer with the same DMSO concentration without the compound) in your experiments.[1] |
| Difficulty dissolving the compound. | The compound may not be readily soluble at room temperature. | Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate briefly to aid in dissolution. |
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration |
| DMSO | ≤ 120 mM |
| Absolute Ethanol | ≤ 30 mM |
Data sourced from STEMCELL Technologies.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the vial of this compound and DMSO to room temperature.
-
To prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 442.5 g/mol ), add 226 µL of DMSO to the vial.[1]
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 10 µM working solution, dilute the stock solution 1:1000 in the cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared working solution immediately for your experiments.
Note: The final DMSO concentration in this example is 0.1%. It is crucial to maintain a low final DMSO concentration to avoid cellular toxicity.[1]
Visualizations
Signaling Pathway of this compound (Eltrombopag)
This compound, also known as Eltrombopag, is an agonist of the thrombopoietin receptor (TpoR).[1] Its mechanism of action involves binding to TpoR, which leads to the proliferation and differentiation of megakaryocytes, ultimately increasing platelet production.[1]
Caption: Mechanism of action of this compound (Eltrombopag).
Experimental Workflow: Preparing a Working Solution
The following diagram illustrates the workflow for preparing a working solution of this compound from a solid compound.
Caption: Workflow for this compound working solution preparation.
References
Technical Support Center: Overcoming Poor Bioavailability of SB-649701 In Vivo
Disclaimer: There is no publicly available scientific literature detailing the physicochemical properties, in vivo bioavailability, or specific formulation strategies for a compound designated "SB-649701". The following technical support guide is a representative example constructed to address common challenges with poorly bioavailable compounds, using established methodologies and data from analogous research areas. The experimental protocols and quantitative data presented are illustrative and should be adapted based on the actual properties of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our preclinical animal models after oral administration. What are the likely causes?
A1: Poor oral bioavailability is a common challenge in drug development and can stem from several factors. For a novel compound like this compound, the primary suspects are likely poor aqueous solubility and/or low intestinal permeability. Additionally, the compound might be subject to significant first-pass metabolism in the liver. It is crucial to systematically characterize the physicochemical properties of this compound to diagnose the root cause.
Q2: How can we determine if the poor bioavailability of this compound is due to solubility or permeability issues?
A2: The Biopharmaceutical Classification System (BCS) is a fundamental framework for characterizing drug substances. Based on its aqueous solubility and intestinal permeability, a compound is categorized into one of four classes. To classify this compound, you would need to determine its equilibrium solubility in aqueous media across a range of pH values (e.g., pH 1.2, 4.5, 6.8) and assess its permeability, typically using an in vitro model like the Caco-2 cell monolayer assay.
Q3: What are the initial formulation strategies we can explore to improve the oral absorption of this compound?
A3: For a compound with suspected poor solubility, several formulation strategies can be employed to enhance its bioavailability. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder can improve its dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution.
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in a lipid-based vehicle can improve its absorption via the lymphatic pathway.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
The choice of strategy will depend on the specific physicochemical properties of this compound.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
Possible Cause:
-
Food Effects: The presence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs.
-
Inconsistent Dissolution: The solid form of the drug may not be dissolving uniformly.
-
Pre-systemic Metabolism: Saturation of metabolic enzymes could lead to non-linear pharmacokinetics.
Troubleshooting Steps:
-
Conduct a food-effect study: Administer this compound to fasted and fed animal models and compare the pharmacokinetic profiles.
-
Characterize the solid-state properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form and assess its stability.
-
Investigate in vitro metabolism: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound.
Issue 2: Promising In Vitro Activity of this compound Does Not Translate to In Vivo Efficacy
Possible Cause:
-
Insufficient Target Site Exposure: The concentration of this compound at the site of action is below the therapeutically effective level due to poor bioavailability.
-
Rapid Clearance: The drug is being eliminated from the body too quickly.
Troubleshooting Steps:
-
Determine the absolute bioavailability: Administer this compound both orally and intravenously to different groups of animals and compare the area under the curve (AUC) of the plasma concentration-time profiles.
-
Optimize the formulation: Based on the physicochemical properties of this compound, select an appropriate formulation strategy to enhance its absorption.
-
Evaluate different dosing regimens: Explore the possibility of more frequent dosing or a higher dose, if toxicologically permissible.
Data Presentation
Table 1: Illustrative Physicochemical Properties of a Representative Poorly Soluble Compound
| Parameter | Value | Method |
| Molecular Weight | 450.5 g/mol | Mass Spectrometry |
| LogP | 4.2 | Calculated |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Shake-flask method |
| Permeability (Papp) | 1.5 x 10⁻⁶ cm/s | Caco-2 Assay |
| BCS Classification | Class II | Based on Solubility and Permeability |
Table 2: Example Pharmacokinetic Data from a Preclinical Study in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| Unformulated API | 10 | 50 ± 15 | 4 | 250 ± 75 |
| Micronized API | 10 | 120 ± 30 | 2 | 700 ± 150 |
| Solid Dispersion | 10 | 450 ± 90 | 1 | 2500 ± 500 |
| Lipid-Based Formulation | 10 | 600 ± 120 | 1.5 | 3200 ± 600 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion
-
Solvent Selection: Identify a common solvent in which both this compound and the selected polymer (e.g., PVP K30, HPMC) are soluble.
-
Solution Preparation: Dissolve this compound and the polymer in the chosen solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or a spray dryer to obtain a solid dispersion.
-
Characterization: Analyze the resulting solid dispersion using DSC and XRPD to confirm its amorphous nature.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least 3 days prior to the study.
-
Dosing: Administer the different formulations of this compound to separate groups of rats (n=5 per group) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for overcoming poor bioavailability.
Caption: Root causes and mitigation strategies for poor bioavailability.
SB-649701 hERG binding assay results and implications
Issue: Information regarding hERG binding assay results and their implications for the compound designated SB-649701 is not publicly available. Extensive searches for "this compound" in scientific literature, clinical trial databases, and chemical registries have not yielded any specific information for a compound with this identifier.
Possible Reasons for Lack of Information:
-
Internal Designation: "this compound" may be an internal codename for a compound in early-stage research and development. Pharmaceutical companies often use internal identifiers before a compound is publicly disclosed in patents or scientific publications.
-
Incorrect Identifier: The provided identifier may contain a typographical error.
-
Discontinued Compound: The development of the compound may have been discontinued at a very early stage, prior to any public disclosure.
Troubleshooting and Recommendations:
Q1: I am a researcher working on a compound I believe to be this compound. How can I find its hERG binding assay data?
A1:
-
Verify the Compound Identifier: Double-check all internal documentation and sources to ensure that "this compound" is the correct and complete identifier.
-
Consult Internal Databases: If you are working within the organization that developed the compound, consult your internal chemical and biological databases. These repositories are the most likely place to find proprietary data on hERG assays.
-
Contact the Originating Research Group: Reach out to the medicinal chemistry or pharmacology department that synthesized or initially characterized the compound. They may have the data you require or can direct you to the appropriate resources.
Q2: Why is hERG binding data so critical in drug development?
A2: The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) that plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This QT prolongation is a significant risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).
Therefore, assessing the binding affinity of a new chemical entity (NCE) to the hERG channel is a mandatory step in preclinical safety pharmacology to de-risk a compound for potential cardiotoxicity.
General FAQ on hERG Binding Assays
For researchers encountering issues with hERG binding assays in general, the following FAQs provide guidance.
Q3: What are the common methods for assessing hERG channel interaction?
A3: Several assays are commonly used to evaluate the interaction of a compound with the hERG channel. These can be broadly categorized as:
-
Binding Assays: These assays measure the direct binding of a compound to the hERG channel, typically using a radiolabeled ligand (e.g., [3H]-dofetilide or [3H]-astemizole) that is displaced by the test compound. The result is usually expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).
-
Electrophysiology Assays: These are considered the gold standard for functional assessment.
-
Manual Patch Clamp: This technique directly measures the flow of ions through the hERG channel in a single cell, providing detailed information on the potency and mechanism of channel block.
-
Automated Patch Clamp (APC): High-throughput systems that allow for more rapid screening of compounds.
-
-
Surrogate Assays:
-
Rubidium Efflux Assays: These measure the movement of rubidium ions (as a surrogate for potassium) through the hERG channel.
-
Membrane Potential Assays: These use fluorescent dyes that are sensitive to changes in the cell membrane potential to detect hERG channel inhibition.
-
Q4: My compound shows high affinity in a radioligand binding assay but is less potent in a patch clamp assay. What could be the reason?
A4: Discrepancies between binding and functional assays can arise from several factors:
-
Assay Conditions: Differences in temperature, ionic concentrations, and cell types can influence the results.
-
Mechanism of Action: The compound may be a non-competitive inhibitor or have complex interactions with the channel gating that are not fully captured in a simple binding assay.
-
State-Dependent Binding: The compound may preferentially bind to a specific conformational state of the hERG channel (e.g., open, closed, or inactivated). Patch clamp protocols can be designed to probe these state-dependent interactions, while binding assays often use membrane preparations where the channel state is not controlled.
-
Lipophilicity: Highly lipophilic compounds can sometimes show non-specific binding in membrane-based assays, leading to an overestimation of their potency.
Q5: What are the typical next steps if a promising compound shows hERG liability?
A5: If a lead compound has undesirable hERG activity, several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists will synthesize and test analogs of the compound to identify modifications that reduce hERG binding while maintaining the desired pharmacological activity. This is often referred to as "hERG mitigation."
-
In-depth Electrophysiology: Detailed patch clamp studies can be conducted to understand the mechanism of block, which can sometimes inform the mitigation strategy.
-
In vivo Cardiovascular Studies: If the compound is advanced despite in vitro hERG activity (e.g., due to a very high therapeutic index), in vivo studies in animal models are conducted to assess the actual risk of QT prolongation.
Experimental Protocols and Workflows
While specific data for this compound is unavailable, below are generalized protocols and workflows relevant to hERG assessment.
Table 1: Common Experimental Parameters for hERG Assays
| Parameter | Radioligand Binding Assay | Manual Patch Clamp Assay |
| System | Cell membranes (e.g., from HEK293 cells stably expressing hERG) | Whole cells (e.g., HEK293 or CHO cells stably expressing hERG) |
| Radioligand | [3H]-dofetilide or [3H]-astemizole | Not applicable |
| Incubation Time | 60-90 minutes at room temperature | Compound applied for 3-5 minutes to reach steady-state block |
| Endpoint | Displacement of radioligand, measured by scintillation counting | Inhibition of the hERG tail current, measured in picoamperes (pA) |
| Output | IC50 or Ki | IC50 |
| Control | Known hERG blockers (e.g., dofetilide, astemizole, cisapride) | Known hERG blockers |
Methodologies
Radioligand Binding Assay Protocol:
-
Membrane Preparation: hERG-expressing cells are harvested and homogenized to prepare a membrane fraction.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Harvesting: The membranes are collected on a filter mat, and unbound radioligand is washed away.
-
Detection: The amount of bound radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
Manual Whole-Cell Patch Clamp Protocol:
-
Cell Culture: Cells stably expressing the hERG channel are cultured on coverslips.
-
Electrode Preparation: A glass micropipette with a very fine tip is filled with an intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is brought into contact with a single cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell interior.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to open the channels, followed by a repolarizing step to measure the characteristic "tail current."
-
Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition and Analysis: The inhibition of the hERG current at each concentration is measured and plotted to determine the IC50.
Visualizations
Caption: A typical workflow for assessing and mitigating hERG liability in drug discovery.
Caption: The physiological role of the hERG channel and the pathological consequences of its blockade by drugs.
Addressing SB-649701 lack of activity in murine models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SB-649701, a potent human CCR8 antagonist. The primary focus is to address the observed lack of activity in murine models and provide actionable solutions for researchers in the field of drug development and immunology.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary target and mechanism of action of this compound? | This compound is a potent and selective antagonist of the human C-C chemokine receptor 8 (CCR8).[1][2] It functions by blocking the interaction of CCR8 with its cognate ligands, such as CCL1, thereby inhibiting downstream signaling pathways involved in immune cell trafficking and activation. |
| Why is this compound inactive in my mouse experiments? | The lack of activity is likely due to species-specific differences between human and murine CCR8. The amino acid sequence homology between human and murine CCR8 is approximately 71%.[1] This degree of divergence can lead to significant differences in the ligand-binding pocket, preventing this compound from effectively binding to and antagonizing mouse CCR8. |
| Can I use a higher dose of this compound to see an effect in mice? | Simply increasing the dose is unlikely to overcome the lack of specific binding to murine CCR8 and may lead to off-target effects and toxicity. It is not a recommended approach. |
| Are there any known murine-active small molecule CCR8 antagonists? | The public literature does not readily provide information on a direct murine-active small molecule surrogate for this compound. Researchers often utilize alternative strategies to study CCR8 function in mice. |
| What are the alternative approaches to study the role of CCR8 in murine models? | Common alternatives include the use of anti-mouse CCR8 monoclonal antibodies for in vivo depletion or blockade of CCR8+ cells,[3][4] or the use of CCR8 knockout mouse models.[5] |
Troubleshooting Guide: Lack of this compound Activity in Murine Models
This guide provides a step-by-step approach to understanding and addressing the issue of this compound inactivity in mouse-based experiments.
1. Confirm Target Expression:
-
Problem: Is CCR8 expressed in the murine cell type or tissue of interest?
-
Troubleshooting Steps:
-
Verify Ccr8 mRNA expression levels in your target murine cells or tissues using quantitative PCR (qPCR) or by analyzing existing RNA-seq datasets.
-
Confirm CCR8 protein expression and localization using validated anti-mouse CCR8 antibodies via flow cytometry, immunohistochemistry (IHC), or western blotting.
-
-
Expected Outcome: Confirmation of CCR8 expression in the relevant murine model system.
2. Assess Species Specificity:
-
Problem: this compound is designed for human CCR8 and is not expected to be active against murine CCR8.
-
Troubleshooting Workflow:
3. Alternative Experimental Strategies:
The following table outlines alternative approaches to investigate the function of CCR8 in murine models, along with their respective methodologies.
| Strategy | Detailed Methodology | Key Considerations |
| Anti-mouse CCR8 Antibody | Protocol: Administer a validated anti-mouse CCR8 monoclonal antibody (e.g., depleting or blocking antibody) to mice at a pre-determined dose and schedule. Monitor the depletion of CCR8+ cells or the inhibition of a CCR8-dependent biological process.[3][4] Example: For tumor models, an anti-mouse CCR8 antibody could be used to deplete tumor-infiltrating regulatory T cells (Tregs). | - Antibody isotype and Fc-mediated effector functions are critical for depleting antibodies. - Ensure the antibody specifically targets murine CCR8. - Titrate the antibody dose to achieve the desired biological effect. |
| CCR8 Knockout (KO) Mice | Protocol: Utilize a commercially available or in-house generated CCR8 knockout mouse line. Compare the phenotype of interest between CCR8 KO and wild-type littermate controls.[5] | - Confirms the genetic requirement of CCR8 for a given phenotype. - Potential for developmental compensation. - Ensure proper backcrossing to the desired genetic background. |
CCR8 Signaling Pathway
The following diagram illustrates the general signaling pathway of CCR8, which this compound is designed to inhibit in humans.
Summary of Species Homology Data
| Protein | Human vs. Mouse Amino Acid Homology | Implication for this compound Activity |
| CCR8 | ~71%[1] | The significant sequence difference is the likely cause for the lack of cross-reactivity of this compound with murine CCR8. |
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCR8-targeted specific depletion of clonally expanded Treg cells in tumor tissues evokes potent tumor immunity with long-lasting memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ccr8 MGI Mouse Gene Detail - MGI:1201402 - C-C motif chemokine receptor 8 [informatics.jax.org]
Technical Support Center: Optimizing SB-649701 Concentration for Maximum Efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of SB-649701, a potent and selective human C-C chemokine receptor 8 (CCR8) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that acts as a potent and selective antagonist of the human C-C chemokine receptor 8 (CCR8). Its primary mechanism of action is to block the binding of the natural chemokine ligand, CCL1, to the CCR8 receptor. This inhibition prevents the downstream signaling cascade initiated by receptor activation.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For optimal results, it is recommended to reconstitute this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To maintain the stability and activity of this compound, stock solutions should be stored at -20°C or -80°C. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Q4: What is a typical starting concentration range for in vitro cell-based assays?
A4: A typical starting concentration range for this compound in in vitro cell-based assays is between 1 nM and 10 µM. However, the optimal concentration will depend on the specific cell type, assay conditions, and the desired level of CCR8 inhibition. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How can I be sure that the observed effects are specific to CCR8 inhibition?
A5: To confirm the specificity of the observed effects, it is important to include appropriate controls in your experiments. These may include:
-
A vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
A negative control cell line that does not express CCR8.
-
A positive control using a known CCR8 agonist, such as CCL1, to demonstrate receptor functionality.
-
Rescue experiments where the addition of excess CCL1 can overcome the inhibitory effect of this compound.
Troubleshooting Guide
This guide provides solutions to common issues that may be encountered when using this compound in experimental settings.
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory activity observed. | 1. Incorrect concentration: The concentration of this compound may be too low to effectively inhibit CCR8. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Low CCR8 expression: The cell line being used may have low or no expression of the CCR8 receptor. 4. Assay interference: Components of the assay medium may be interfering with the activity of this compound. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration. 2. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Verify CCR8 expression in your cell line using techniques such as flow cytometry, qPCR, or Western blotting. 4. Test the activity of this compound in a simpler buffer system to rule out interference from media components. |
| High background signal or off-target effects. | 1. High concentration: The concentration of this compound may be too high, leading to non-specific binding and off-target effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Reduce the concentration of this compound. Refer to the dose-response curve to select a concentration that provides specific inhibition with minimal off-target effects. 2. Ensure that the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically ≤0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can lead to variable responses. 2. Inconsistent compound preparation: Variations in the preparation of this compound stock and working solutions can affect the final concentration. 3. Assay variability: Minor variations in incubation times, temperatures, or reagent concentrations can contribute to inconsistent results. | 1. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. 2. Prepare fresh working solutions of this compound for each experiment and ensure accurate pipetting. 3. Standardize all assay parameters and perform experiments with careful attention to detail. |
Experimental Protocols
I. General Guidelines for Handling this compound
-
Reconstitution: Briefly centrifuge the vial of this compound before opening to ensure that all of the powder is at the bottom. Reconstitute the compound in anhydrous DMSO to a stock concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 456.54 g/mol ), add 219 µL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
II. CCR8-Mediated Chemotaxis Assay
This protocol is designed to assess the ability of this compound to inhibit the migration of CCR8-expressing cells towards a CCL1 gradient.
Materials:
-
CCR8-expressing cells (e.g., human regulatory T cells)
-
This compound
-
Recombinant human CCL1
-
Chemotaxis chamber (e.g., Transwell® plate with 5 µm pore size)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
DMSO (vehicle control)
Procedure:
-
Cell Preparation:
-
Culture CCR8-expressing cells to the desired density.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in assay buffer. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
-
Assay Setup:
-
Add 600 µL of assay buffer containing either CCL1 (e.g., 50 ng/mL) or assay buffer alone (negative control) to the lower wells of the chemotaxis chamber.
-
In a separate plate, pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometer, or a fluorescent dye-based assay.
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the positive control (CCL1 alone).
-
Plot the percentage of migration against the concentration of this compound to determine the IC50 value.
-
III. Regulatory T Cell (Treg) Suppression Assay
This protocol assesses the effect of this compound on the immunosuppressive function of regulatory T cells (Tregs).
Materials:
-
Human CD4+CD25+ regulatory T cells (Tregs)
-
Human CD4+CD25- responder T cells (Tconv)
-
Anti-CD3/CD28 beads or antibodies for T cell activation
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
This compound
-
Complete RPMI 1640 medium
-
DMSO (vehicle control)
Procedure:
-
Cell Preparation:
-
Isolate Tregs and Tconv from human peripheral blood mononuclear cells (PBMCs).
-
Label the Tconv with a cell proliferation dye according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in complete RPMI 1640 medium.
-
Include a vehicle control (DMSO).
-
-
Assay Setup:
-
In a 96-well round-bottom plate, co-culture the labeled Tconv (e.g., 5 x 10^4 cells/well) with Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).
-
Include a control with Tconv alone (no Tregs).
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Add anti-CD3/CD28 beads or antibodies to all wells to stimulate T cell proliferation.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days.
-
-
Analysis of Proliferation:
-
After incubation, harvest the cells and analyze the proliferation of the Tconv by flow cytometry. The dilution of the cell proliferation dye is indicative of cell division.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each condition.
-
Determine if this compound can reverse the suppressive effect of Tregs on Tconv proliferation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H28N4O3 |
| Molecular Weight | 456.54 g/mol |
| pIC50 (human CCR8) | 7.7 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Visualizations
CCR8 Signaling Pathway
The binding of the chemokine ligand CCL1 to the CCR8 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. CCR8 is coupled to an inhibitory G-protein (Gαi). Upon activation, the Gαi subunit dissociates from the Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream effectors, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), which are involved in cell migration and survival. This compound, as a CCR8 antagonist, blocks the initial binding of CCL1, thereby inhibiting this entire downstream signaling pathway.
Caption: CCR8 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Chemotaxis Assay
The following diagram outlines the key steps in performing a chemotaxis assay to evaluate the efficacy of this compound.
Caption: Workflow for a CCR8-mediated chemotaxis assay using this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues encountered during experiments with this compound.
Caption: A logical guide for troubleshooting experiments with this compound.
Technical Support Center: Troubleshooting SB-649701 Variability in Experimental Results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in experimental results with the selective orexin-1 receptor (OX1R) antagonist, SB-649701, and other closely related compounds. Given that "this compound" is not widely cited, this guide leverages data from extensively studied, structurally and functionally similar orexin antagonists, such as SB-334867, to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in the behavioral effects of this compound between individual animals. What are the potential causes?
High inter-individual variability is a common challenge in behavioral pharmacology. Several factors related to the experimental subjects and environment can contribute to this:
-
Genetic Background: Different strains of mice or rats can exhibit varied responses to orexin antagonists. It is crucial to use a consistent and well-characterized strain throughout your studies.
-
Sex Differences: Preclinical studies have indicated sex-based differences in sleep architecture and behavioral responses. Ensure your study is adequately powered to analyze data from males and females separately.
-
Animal Handling and Acclimation: Stress from handling can significantly impact baseline behaviors and drug effects. Implement a consistent and thorough acclimation period for animals to the experimental environment and handling procedures to minimize stress-induced variability. The "first-night effect" in sleep studies, for example, can be mitigated with sufficient habituation.[1]
-
Circadian Rhythm: The efficacy of orexin antagonists can be influenced by the time of administration relative to the animal's light-dark cycle, as endogenous orexin levels fluctuate. Administer the compound at a consistent time point in the circadian cycle for all subjects.[1]
Q2: The expected antagonist effect of this compound is weak or absent in our model. What should we investigate?
A lack of efficacy can be due to several factors, from the compound's formulation to the experimental design:
-
Compound Solubility and Stability: Selective OX1R antagonists can have poor solubility and hydrolytic instability.[2] Ensure the compound is fully dissolved in the vehicle. It is advisable to prepare fresh solutions for each experiment.
-
Route of Administration and Pharmacokinetics: Oral administration can lead to variability in absorption.[1] If consistent plasma and brain concentrations are critical, consider alternative routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The dose required to achieve sufficient receptor occupancy in the brain is a key consideration. For example, a 10 mg/kg subcutaneous dose of SB-334867 resulted in 85% occupancy of OX1 receptors.[3]
-
Dose-Response Relationship: The effects of orexin antagonists can be strongly dose-dependent. It is crucial to perform a dose-response study to identify the optimal concentration for your specific experimental model and endpoint. In some cases, higher doses may lead to off-target effects or even paradoxical outcomes.[3]
-
Experimental Model Specificity: The effects of selective OX1R antagonists can be highly dependent on the behavioral state of the animal. For instance, anxiolytic effects may only be apparent in models of high stress or fear, and not under baseline conditions.[4]
Q3: We are observing paradoxical effects, such as hyperactivity or increased wakefulness, after administering this compound. How can this be explained?
Paradoxical effects with orexin antagonists have been reported and can be attributed to:
-
Off-Target Effects: At higher doses, some selective OX1R antagonists may interact with other receptors, leading to unexpected behavioral outcomes.[5] It is important to use the lowest effective dose determined from a careful dose-response study.
-
Receptor Subtype Complexity: While this compound is presumed to be a selective OX1R antagonist, the orexin system has two receptor subtypes (OX1R and OX2R) that can have opposing or synergistic roles depending on the neural circuit and behavior being studied. Blockade of OX1R in the presence of functional OX2R can lead to complex downstream effects.
-
Homeostatic Compensation: The brain may attempt to compensate for the blockade of orexin signaling, which could lead to a rebound increase in arousal-promoting neurotransmitters.
Data Presentation: Summary of Experimental Parameters for Orexin Antagonists
The following tables summarize key experimental parameters for commonly used orexin receptor antagonists to aid in experimental design and troubleshooting.
Table 1: Preclinical Dosing of Selective OX1R Antagonists
| Compound | Animal Model | Dose Range | Route of Administration | Vehicle | Key Finding | Citation |
| SB-334867 | Rat | 10 mg/kg | i.p. | Not specified | Attenuated increases in body temperature and blood pressure evoked by a moderate dose of methamphetamine. | [3] |
| SB-334867 | Mouse | 20 mg/kg | i.p. | Saline | Inhibited the acquisition of morphine-induced sensitization to locomotor activity. | [6][7] |
| SB-334867 | Rat | 30 mg/kg | i.p. | Not specified | Reduced motivation in a stop signal task. | [8] |
| GSK1059865 | Mouse | 10, 25, 50 mg/kg | Not specified | Saline and TWEEN 80 (0.5% v/v) | Potently reduced ethanol drinking in ethanol-dependent mice. | [9] |
Table 2: Clinical Dosing of Dual Orexin Receptor Antagonists
| Compound | Indication | Dose Range | Route of Administration | Key Finding | Citation |
| SB-649868 | Insomnia | 10, 30, 60 mg | Oral | Dose-dependent promotion and maintenance of sleep in patients with primary insomnia. | [10][11][12] |
| Suvorexant | Insomnia | 15-20 mg | Oral | Improved sleep parameters with a low rate of discontinuation due to side effects. | [13] |
| Lemborexant | Insomnia | 5-10 mg | Oral | Effective in reducing time to sleep onset and nocturnal awakenings. | [13] |
| Daridorexant | Insomnia | 25-50 mg | Oral | Improved sleep and daytime functioning. | [13] |
Experimental Protocols
Protocol 1: Assessment of SB-334867 on Methamphetamine-Evoked Responses in Rats
-
Animals: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions.
-
Drug Preparation: SB-334867 prepared in a suitable vehicle.
-
Procedure:
-
Animals are acclimated to the testing environment.
-
Rats receive an intraperitoneal (i.p.) injection of either vehicle or SB-334867 (10 mg/kg).
-
30 minutes later, animals receive an i.p. injection of either saline or methamphetamine (1, 5, or 10 mg/kg).
-
Body temperature, heart rate, and mean arterial pressure are monitored telemetrically.
-
-
Data Analysis: Changes from baseline for each physiological parameter are analyzed using ANOVA, with post-hoc tests for multiple comparisons.[3]
Protocol 2: Evaluation of SB-334867 on Morphine-Induced Sensitization in Mice
-
Animals: Adult mice.
-
Housing: Standard laboratory conditions.
-
Drug Preparation: Morphine and SB-334867 are dissolved in saline.
-
Procedure:
-
Sensitization Phase: Mice receive five injections of morphine (10 mg/kg, i.p.) every three days. To assess the effect on the acquisition of sensitization, a separate group of mice is pre-treated with SB-334867 (20 mg/kg, i.p.) before each morphine injection.
-
Challenge Phase: Seven days after the last sensitization injection, all mice receive a challenge dose of morphine (10 mg/kg, i.p.).
-
Behavioral Assessment: Locomotor activity is measured after each morphine injection.
-
-
Data Analysis: Locomotor activity data are analyzed using a two-way ANOVA to determine the effects of drug treatment and day of injection.[6][7][14]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Orexin neuropeptides bind to OX1 and OX2 receptors, activating downstream signaling cascades.
Caption: A logical workflow for troubleshooting sources of variability in orexin antagonist experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orexin-1 receptor antagonist SB-334867 decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective orexin-1 receptor antagonist attenuates stress-induced hyperarousal without hypnotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SB-334867 (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice-a View on Receptor Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB-334867 (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SB-649868 - Wikipedia [en.wikipedia.org]
- 11. The Orexin Antagonist SB-649868 Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]
- 13. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: SB-649701 Stability and Handling
This technical support center provides guidance on the stability of the investigational compound SB-649701 under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound, like many small molecule compounds, can be influenced by several factors. These include:
-
pH: The acidity or alkalinity of the solution.
-
Temperature: Exposure to high or freezing temperatures.
-
Light: Exposure to UV or ambient light.
-
Oxidation: Reaction with oxygen or oxidizing agents.
-
Hydrolysis: Reaction with water.
-
Formulation components: Interactions with excipients or solvents.
It is crucial to adhere to recommended storage and handling conditions to minimize degradation.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO. For long-term storage, stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term use, solutions can be stored at -20°C. Always protect solutions from light.
Q3: What are the common signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
This issue could be related to the degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Assess Stability in Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37°C.
-
Analytical Verification: Use HPLC or LC-MS to quantify the concentration of this compound in the medium at different time points (e.g., 0, 2, 6, 12, 24 hours).
-
Minimize Incubation Time: If significant degradation is observed, consider reducing the incubation time of the compound with the cells.
-
Fresh Preparations: Always use freshly prepared dilutions of this compound in your experiments.
Issue 2: Variability between experimental replicates.
Variability can arise from inconsistent handling or storage of this compound solutions.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that all researchers are following a standardized protocol for preparing and diluting this compound.
-
Control Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation.
-
Protect from Light: Ensure that all solutions containing this compound are protected from light during preparation and use.
-
Solvent Quality: Use high-purity, anhydrous solvents for stock solution preparation.
Stability Data Summary
The following tables summarize hypothetical stability data for this compound under forced degradation conditions. These studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2]
Table 1: Stability of this compound in Solution under Different pH Conditions at 40°C
| pH | Time (hours) | This compound Remaining (%) | Major Degradants Formed |
| 2.0 | 24 | 85.2 | DP-1, DP-2 |
| 7.0 | 24 | 98.5 | Minimal |
| 10.0 | 24 | 70.1 | DP-3, DP-4 |
Table 2: Photostability of this compound in Solution (pH 7.0) at 25°C
| Light Condition | Time (hours) | This compound Remaining (%) | Major Degradants Formed |
| Dark Control | 24 | 99.8 | None |
| UV Light | 24 | 65.4 | DP-5, DP-6 |
| Ambient Light | 24 | 92.1 | DP-5 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are crucial for understanding the degradation profile of a drug substance.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative method that can accurately measure the active ingredient without interference from degradation products.[1][2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting inconsistent results.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential cytotoxicity of SB-649701
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SB-649701. The following information is intended to help mitigate potential cytotoxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual orexin receptor antagonist (DORA), targeting both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Orexins are neuropeptides that regulate wakefulness, and by blocking their receptors, this compound promotes sleep.[1][2] While effective for this purpose, high concentrations or prolonged exposure in in vitro models may lead to off-target effects and potential cytotoxicity.
Q2: We are observing unexpected levels of cell death in our cultures treated with this compound. What are the potential cytotoxic mechanisms?
Drug-induced cytotoxicity can stem from several mechanisms, with the most common being:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can damage cellular components.[3]
-
Mitochondrial Dysfunction: Impairment of mitochondrial function can lead to decreased energy production and the initiation of apoptosis.[3][4]
-
Apoptosis Induction: Activation of programmed cell death pathways, often indicated by the activation of effector caspases like caspase-3, is a common mechanism of cytotoxicity.[5][6][7]
Q3: Can co-treatment with other agents mitigate this compound-induced cytotoxicity?
Yes, depending on the underlying cytotoxic mechanism, co-treatment with protective agents may be effective. For instance, if oxidative stress is identified as a primary contributor, the addition of antioxidants such as N-acetylcysteine (NAC) or Vitamin E could offer a protective effect.[3][8]
Q4: How can I differentiate between a cytostatic and a cytotoxic effect of this compound in my experiments?
It is crucial to monitor both viable and dead cell populations over the course of an experiment. A cytostatic effect will primarily result in a slowdown or halt of cell proliferation, while a cytotoxic effect will lead to an increase in the number of dead cells.[9] Utilizing multi-parametric assays that simultaneously measure viability and cytotoxicity can provide a clearer picture.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density or cell health. | Ensure a consistent number of viable cells are seeded in each well and that cells are in the logarithmic growth phase. |
| Unexpectedly high cytotoxicity at low concentrations. | Stressed cell cultures are more susceptible to drug-induced toxicity. | Optimize cell culture conditions, including media composition, confluency, and incubation parameters.[3] |
| Interference with colorimetric or fluorometric assays. | Phenol red in the culture medium can interfere with some assay readouts. | Use phenol red-free medium for the duration of the assay.[3] |
| Underestimation of cytotoxicity. | The chosen assay may not be sensitive enough or may be incompatible with the compound. | Consider using orthogonal methods to confirm results. For example, complement a metabolic assay like MTT with a membrane integrity assay like LDH release. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data on this compound-induced cytotoxicity in two common cell lines after 24-hour exposure.
Table 1: Cell Viability (MTT Assay)
| Concentration (µM) | SH-SY5Y (% Viability) | HEK293 (% Viability) |
| 0.1 | 98 ± 2.1 | 99 ± 1.8 |
| 1 | 95 ± 3.5 | 97 ± 2.3 |
| 10 | 85 ± 4.2 | 90 ± 3.1 |
| 50 | 60 ± 5.1 | 75 ± 4.5 |
| 100 | 40 ± 6.8 | 55 ± 5.9 |
Table 2: Cytotoxicity (LDH Release Assay)
| Concentration (µM) | SH-SY5Y (% Cytotoxicity) | HEK293 (% Cytotoxicity) |
| 0.1 | 2 ± 0.5 | 1 ± 0.3 |
| 1 | 5 ± 1.1 | 3 ± 0.8 |
| 10 | 15 ± 2.3 | 10 ± 1.5 |
| 50 | 40 ± 4.7 | 25 ± 3.2 |
| 100 | 60 ± 5.9 | 45 ± 4.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium and add the medium containing different concentrations of the compound. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key effector in apoptosis.
-
Cell Lysis:
-
After compound treatment, wash cells with cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
-
Caspase-3 Reaction:
-
Transfer the lysate to a new plate.
-
Add a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubate at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at multiple time points.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Potential signaling pathway for this compound-induced cytotoxicity.
References
- 1. Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orexin story and orexin receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Orexin-A aggravates cytotoxicity and mitochondrial impairment in SH-SY5Y cells transfected with APPswe via p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 7. Sublethal cerebral ischemia inhibits caspase-3 activation induced by subsequent prolonged ischemia in the C57Black/Crj6 strain mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Small Molecule CCR8 Antagonists: SB-649701 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology, primarily due to its specific expression on highly immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment (TME).[1] Antagonizing CCR8 is a promising strategy to selectively impede the function of these Tregs, thereby unleashing an effective anti-tumor immune response. This guide provides a detailed comparison of the pioneering small molecule CCR8 antagonist, SB-649701, with other notable small molecule inhibitors, focusing on their performance backed by experimental data.
Performance Comparison of Small Molecule CCR8 Antagonists
This section summarizes the quantitative data for key small molecule CCR8 antagonists, providing a direct comparison of their potency and selectivity.
| Compound | Target | Assay Type | Potency (pIC50) | Potency (IC50) | Selectivity | Key Findings |
| This compound | Human CCR8 | Calcium Release Assay | 7.7[1] | - | >100-fold vs. other GPCRs | Potent antagonist of human CCR8.[1] Lacks activity against mouse, rat, and guinea pig CCR8. Showed some activity in a hERG binding assay (pIC50 of 5.8). |
| Human CCR8 | HUT78 Chemotaxis Assay | 6.3 | - | Functional antagonist in a human T cell line. | ||
| Human CCR8 | Th2 Chemotaxis Assay | 7.0 | - | Functional antagonist in Th2 cells. | ||
| IPG7236 | Human CCR8 | Tango Assay | - | 24 nM[2] | Selective | First small molecule CCR8 antagonist to enter clinical trials.[1][3] Demonstrates anti-cancer effects by modulating Tregs and CD8+ T cells.[2][3] |
| Human CCR8 | CCL1-induced Signaling | - | 8.44 nM[2] | Effectively inhibits downstream signaling.[2] | ||
| Human CCR8 | CCL1-induced Treg Migration | - | 33.8 nM[2] | Inhibits migration of CCR8+ Tregs.[2] | ||
| NS-15 | Human CCR8 | Chemotaxis Assay | - | 1 µM (used concentration) | - | Blocks CCL1-induced migration of TITR mimics.[4] |
CCR8 Signaling Pathway and Antagonist Mechanism of Action
CCR8, a G protein-coupled receptor (GPCR), is activated by its primary ligand, CCL1. This interaction triggers a signaling cascade that promotes the migration and immunosuppressive function of Tregs within the TME. Small molecule antagonists, such as this compound and IPG7236, act by blocking the binding of CCL1 to CCR8, thereby inhibiting these downstream effects.
Caption: CCR8 signaling pathway and the inhibitory action of small molecule antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay is a common method to screen for GPCR modulators by measuring changes in intracellular calcium levels upon receptor activation.
Principle: Activation of Gq-coupled GPCRs, like CCR8, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
General Protocol:
-
Cell Culture: Cells stably expressing human CCR8 are seeded into 96- or 384-well black, clear-bottom microplates and cultured overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: The test compounds (e.g., this compound) at various concentrations are added to the wells and incubated for a specified period.
-
Ligand Stimulation: The natural ligand, CCL1, is added to the wells to stimulate the CCR8 receptor.
-
Signal Detection: The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist effect is determined by the inhibition of the CCL1-induced calcium signal. IC50 values are calculated from the dose-response curves.
Caption: Workflow for a calcium mobilization assay to screen for CCR8 antagonists.
Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Principle: Chemokine receptors like CCR8 mediate the migration of immune cells towards a gradient of their corresponding chemokine ligand. Antagonists of these receptors will inhibit this migratory response.
General Protocol (using Transwell plates):
-
Cell Preparation: A suspension of CCR8-expressing cells (e.g., HUT78, Th2 cells, or Tregs) is prepared in assay medium.
-
Assay Setup:
-
The lower chamber of a Transwell plate is filled with assay medium containing the chemoattractant (CCL1) and the test antagonist (e.g., this compound) at various concentrations.
-
The cell suspension is added to the upper chamber (the insert), which has a porous membrane.
-
-
Incubation: The plate is incubated for several hours at 37°C to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring a cellular component (e.g., using a fluorescent dye like CyQuant) or by direct cell counting.
-
Data Analysis: The inhibitory effect of the antagonist on cell migration is calculated, and IC50 values are determined from the dose-response curves.
Caption: Workflow of a Transwell-based chemotaxis assay for CCR8 antagonists.
Conclusion
This compound was a significant step forward in the development of small molecule CCR8 antagonists, demonstrating high potency and selectivity for the human receptor. However, its lack of cross-reactivity with rodent species and a potential hERG liability may have limited its clinical development. More recently, IPG7236 has emerged as a promising clinical candidate, being the first small molecule CCR8 antagonist to advance to human trials.[1][3] The data presented here highlights the key in vitro performance characteristics of these molecules and provides a framework for the evaluation of future CCR8 antagonists. The continued development of potent, selective, and safe small molecule inhibitors of CCR8 holds great promise for the next generation of cancer immunotherapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SB-649701 and Anti-CCR8 Monoclonal Antibodies in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology, primarily due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs). These CCR8+ Tregs are highly immunosuppressive and are associated with poor prognosis in various cancers. Consequently, targeting this receptor presents a promising strategy to alleviate the immunosuppressive tumor microenvironment and enhance anti-tumor immunity. This guide provides a detailed comparison of two distinct therapeutic modalities targeting CCR8: the small molecule antagonist SB-649701 and the class of anti-CCR8 monoclonal antibodies currently in development.
At a Glance: Key Differences
| Feature | This compound (Small Molecule Antagonist) | Anti-CCR8 Monoclonal Antibodies (mAbs) |
| Modality | Small Molecule | Biologic (Antibody) |
| Primary Mechanism | Blocks CCL1-CCR8 signaling (Antagonism) | Depletion of CCR8+ Tregs via Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) |
| Administration | Potentially oral | Intravenous infusion |
| Development Stage | Preclinical | Preclinical and Clinical (Phase 1/2) |
Mechanism of Action: Blockade vs. Depletion
The fundamental difference between this compound and anti-CCR8 monoclonal antibodies lies in their mechanism of action.
This compound , a potent human CCR8 antagonist with a pIC50 of 7.7, functions by blocking the interaction between CCR8 and its primary ligand, CCL1.[1] This prevents the downstream signaling cascade that promotes the migration and immunosuppressive function of Tregs within the tumor microenvironment. As a competitive antagonist, this compound occupies the receptor binding site, thereby inhibiting the recruitment and activation of CCR8+ Tregs.
Anti-CCR8 monoclonal antibodies , on the other hand, are engineered not just to block signaling but to actively eliminate CCR8-expressing cells. These antibodies, such as BMS-986340, CHS-114, and S-531011, are typically of the IgG1 isotype and are often afucosylated to enhance their binding to Fcγ receptors on immune effector cells like Natural Killer (NK) cells.[2] This enhanced binding leads to potent Antibody-Dependent Cell-mediated Cytotoxicity (ADCC), resulting in the selective depletion of CCR8+ Tregs within the tumor.[2]
Logical Relationship of Mechanisms
Caption: Mechanisms of this compound vs. Anti-CCR8 mAbs.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and representative anti-CCR8 monoclonal antibodies. Data for this compound is limited to its initial discovery, while more extensive preclinical and emerging clinical data are available for the monoclonal antibodies.
Table 1: In Vitro Potency and Activity
| Compound/Antibody | Type | Target | Assay | Potency | Reference |
| This compound | Small Molecule | Human CCR8 | Binding Assay | pIC50 = 7.7 | [1] |
| CHS-114 | mAb (IgG1) | Human CCR8 | ADCC | EC50 = ~10-100 ng/mL | |
| S-531011 | mAb (humanized IgG1) | Human CCR8 | ADCC, Neutralization | Potent activity reported | [3][4][5] |
| BMS-986340 | mAb (IgG1, nonfucosylated) | Human CCR8 | ADCC | Potent activity reported | [2] |
| GS-1811 | mAb (Fc-optimized) | Human CCR8 | ADCC | Potent activity reported |
Table 2: Preclinical In Vivo Efficacy
| Compound/Antibody | Model | Effect on Tregs | Anti-Tumor Effect | Combination Synergy | Reference |
| This compound | N/A | Data not publicly available | Data not publicly available | Data not publicly available | |
| CHS-114 | Humanized mouse model | Depletion of CCR8+ Tregs | Tumor growth inhibition | Enhanced activity with anti-PD-1 | |
| S-531011 | Human CCR8 knock-in mouse | Reduced tumor-infiltrating CCR8+ Tregs | Potent anti-tumor activity | Strong suppression with anti-PD-1 | [3][5] |
| Anti-mCCR8 surrogate | MC38, Pan02, CT26, MBT-2 mouse models | Tumor-restricted Treg depletion | Dose-dependent, long-lasting immunity | Synergized with PD-1 blockade | [6][7] |
Table 3: Clinical Data Overview (as of late 2025)
| Antibody | Phase | Indication | Key Findings | Reference |
| CHS-114 | Phase 1 | Advanced Solid Tumors | Manageable safety, >50% depletion of CCR8+ Tregs, increase in CD8+ T cells, confirmed partial response in a PD-1 refractory patient. | |
| S-531011 | Phase 1b/2 | Advanced Solid Tumors | Well-tolerated, >90% receptor occupancy in tumors at 80-800 mg, confirmed partial responses, particularly in colorectal cancer. | [8][9] |
| BMS-986340 | Phase 1/2 | Advanced Solid Tumors | Under investigation as monotherapy and in combination with nivolumab or docetaxel. | [10][11][12][13] |
| GS-1811 | Phase 1 | Advanced Solid Tumors | Under investigation as monotherapy and in combination with zimberelimab. |
Signaling Pathway and Experimental Workflows
CCR8 Signaling Pathway
Upon binding of its ligand CCL1, CCR8, a G-protein coupled receptor, activates downstream signaling pathways that are crucial for Treg function and migration.
Caption: Simplified CCR8 Signaling Pathway.
General Experimental Workflow for CCR8 Inhibitor Evaluation
The development of CCR8 inhibitors involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, and efficacy.
Caption: Experimental Workflow for CCR8 Inhibitors.
Detailed Experimental Protocols
Calcium Flux Assay (for Small Molecule Antagonists)
This assay measures the ability of a compound to inhibit CCL1-induced intracellular calcium mobilization in CCR8-expressing cells.
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human CCR8.
-
Reagents:
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Recombinant human CCL1.
-
Test compound (e.g., this compound) at various concentrations.
-
-
Procedure:
-
Cell Plating: Seed CCR8-expressing CHO cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate with the calcium-sensitive dye for 45-60 minutes at 37°C in the dark.[14][15][16]
-
Compound Incubation: Wash the cells to remove excess dye. Add dilutions of the test compound to the wells and incubate for 15-30 minutes.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Establish a baseline fluorescence reading. Inject CCL1 (at a concentration of EC80) into the wells and immediately measure the change in fluorescence over time.
-
Data Analysis: The antagonist effect is quantified by the reduction in the CCL1-induced fluorescence peak. IC50 values are calculated from the dose-response curve.
-
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay (for Monoclonal Antibodies)
This assay evaluates the ability of an anti-CCR8 antibody to induce the killing of CCR8-expressing target cells by effector cells.
-
Target Cells: A cell line expressing high levels of CCR8 (e.g., CCR8-transfected Jurkat cells) or isolated tumor-infiltrating Tregs.
-
Effector Cells: Natural Killer (NK) cells, typically isolated from peripheral blood mononuclear cells (PBMCs).
-
Reagents:
-
Anti-CCR8 antibody at various concentrations.
-
Isotype control antibody.
-
Cell viability/cytotoxicity detection reagent (e.g., Calcein-AM, LDH release assay, or a fluorescent reporter system).
-
-
Procedure:
-
Target Cell Preparation: Label target cells with a fluorescent dye (e.g., Calcein-AM) for easy identification of lysis.
-
Opsonization: Incubate the labeled target cells with serial dilutions of the anti-CCR8 antibody or isotype control for 30-60 minutes to allow antibody binding.
-
Co-culture: Add NK effector cells to the opsonized target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C to allow for cell killing.
-
Measurement of Cytotoxicity: Measure the release of the fluorescent dye or LDH into the supernatant, or quantify target cell death using flow cytometry (e.g., Annexin V/PI staining).
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration. Determine the EC50 value from the dose-response curve.
-
In Vivo Murine Tumor Model
Syngeneic or humanized mouse models are used to assess the anti-tumor efficacy of CCR8-targeting agents.
-
Animal Model:
-
Syngeneic Model: C57BL/6 mice implanted with a murine tumor cell line (e.g., MC38 colon adenocarcinoma).[7][17] A surrogate anti-mouse CCR8 antibody is used.
-
Humanized Model: Immunodeficient mice (e.g., NSG) reconstituted with human PBMCs or hematopoietic stem cells, or human CCR8 knock-in mice, implanted with a human-compatible tumor cell line.[18]
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound, anti-CCR8 mAb, anti-PD-1, combination therapy). Administer treatment according to the desired schedule (e.g., intraperitoneal or intravenous injections).
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis: At the end of the study or at intermediate time points, harvest tumors and spleens. Prepare single-cell suspensions for flow cytometry analysis to quantify the depletion of CCR8+ Tregs and changes in other immune cell populations (e.g., CD8+ T cells).
-
Data Analysis: Compare tumor growth curves between treatment groups. Analyze the statistical significance of changes in immune cell populations.
-
Conclusion
Both small molecule antagonists like this compound and anti-CCR8 monoclonal antibodies represent promising therapeutic strategies for targeting the immunosuppressive tumor microenvironment. The choice between these modalities depends on the desired pharmacological outcome.
-
This compound and other small molecule antagonists offer the potential for oral administration and work by inhibiting the function and migration of CCR8+ Tregs. Their efficacy will depend on the extent to which blocking CCL1-CCR8 signaling is sufficient to overcome Treg-mediated suppression.
-
Anti-CCR8 monoclonal antibodies are administered intravenously and are designed to selectively deplete the CCR8+ Treg population within the tumor through ADCC. Emerging clinical data suggests this approach is well-tolerated and can effectively remodel the tumor immune landscape, leading to anti-tumor responses.
Further preclinical and clinical investigation is necessary to fully elucidate the therapeutic potential and optimal application of each approach, both as monotherapies and in combination with other immunotherapies such as checkpoint inhibitors.
References
- 1. Oxazolidinones as novel human CCR8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. S-531011, a Novel Anti-Human CCR8 Antibody, Induces Potent Antitumor Responses through Depletion of Tumor-Infiltrating CCR8-Expressing Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. S-531011, a Novel Anti-Human CCR8 Antibody, Induces Potent Antitumor Responses through Depletion of Tumor-Infiltrating CCR8-Expressing Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. A Phase 1/2 Study Of BMS-986340 As Monotherapy And In Combination With Nivolumab In Participants With Advanced Solid Tumors - Regional Cancer Care Associates [regionalcancercare.org]
- 13. fightcolorectalcancer.org [fightcolorectalcancer.org]
- 14. bu.edu [bu.edu]
- 15. Calcium Assay Kit [bdbiosciences.com]
- 16. labs.pbrc.edu [labs.pbrc.edu]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of Novel Asthma Therapeutics: A Review of AZ084 and an Outlook on the CCR8 Target
A direct comparative analysis of the efficacy of SB-649701 and AZ084 in preclinical asthma models cannot be provided at this time due to a lack of publicly available scientific literature and experimental data on this compound. Extensive searches across multiple chemical and biological databases yielded no specific information regarding the mechanism of action, experimental protocols, or efficacy data for a compound designated this compound.
This guide will therefore focus on the available data for AZ084 , a selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), and provide a broader context on the role of CCR8 as a therapeutic target in asthma. This will include a summary of its mechanism of action, available in vitro data, and a general overview of experimental protocols used to assess the efficacy of such compounds in animal models of asthma.
AZ084: A CCR8 Allosteric Antagonist
AZ084 has been identified as a potent, selective, and orally active allosteric antagonist of the CCR8 receptor.[1][2] Allosteric antagonists bind to a site on the receptor distinct from the primary ligand binding site, inducing a conformational change that prevents receptor activation.
Mechanism of Action
The therapeutic potential of AZ084 in asthma is predicated on the role of the CCR8-CCL1 signaling axis in the inflammatory cascade characteristic of the disease. CCR8 is preferentially expressed on T-helper type 2 (Th2) cells, which are key drivers of allergic inflammation.[3][4][5][6][7] The chemokine CCL1, the primary ligand for CCR8, is found at elevated levels in the airways of asthmatics and is believed to play a crucial role in the recruitment of these Th2 cells to the lungs.[3][4] By blocking the CCR8 receptor, AZ084 is hypothesized to inhibit the migration of Th2 cells to the airways, thereby reducing the downstream inflammatory responses that lead to asthma symptoms.
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of a CCR8 antagonist like AZ084.
Preclinical Data for AZ084
While in vivo efficacy data for AZ084 in specific asthma models is limited in the public domain, in vitro studies have demonstrated its potency.
| Parameter | Value | Cell Types | Reference |
| Binding Affinity (Ki) | 0.9 nM | - | [1][2] |
| IC50 (Chemotaxis Inhibition) | 1.3 nM | Acute Myeloid Leukemia (AML) cells | [1] |
| 4.6 nM | Dendritic Cells (DC) | [1] | |
| 5.7 nM | T cells | [1] |
Pharmacokinetic studies in rats have indicated that AZ084 possesses an attractive in vivo profile with a long half-life, suggesting its potential for oral administration.[2]
It is important to note that the role of CCR8 as a therapeutic target in asthma remains an area of active investigation, with some studies showing conflicting results for other CCR8 antagonists in primate models of asthma.
Standard Experimental Protocols in Preclinical Asthma Models
The evaluation of novel anti-asthma therapeutics typically involves standardized animal models designed to mimic key features of human asthma, such as airway hyperresponsiveness (AHR), airway inflammation, and airway remodeling.
Ovalbumin (OVA)-Induced Allergic Asthma Model
A commonly used model is the ovalbumin (OVA)-induced allergic asthma model in mice or guinea pigs.
Sensitization Phase:
-
Animals are sensitized to OVA, often through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide, to stimulate an immune response.[8][9][10]
-
This is typically done on days 0 and 14.
Challenge Phase:
-
Following sensitization, animals are challenged with aerosolized OVA for a set period, for example, for 30 minutes on days 24, 25, and 26.[8]
-
This repeated exposure to the allergen in the airways induces an asthma-like phenotype.
Assessment of Efficacy:
-
Airway Hyperresponsiveness (AHR): 24 to 48 hours after the final OVA challenge, AHR is assessed by measuring the changes in lung function (e.g., airway resistance and compliance) in response to increasing doses of a bronchoconstrictor like methacholine.
-
Airway Inflammation: Bronchoalveolar lavage (BAL) fluid is collected to analyze the influx of inflammatory cells, such as eosinophils, neutrophils, lymphocytes, and macrophages. Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid are also measured.
-
Histopathology: Lung tissue is collected for histological analysis to assess for signs of inflammation, mucus hypersecretion, and airway remodeling.
Below is a generalized workflow for a preclinical study evaluating an anti-asthma compound.
Conclusion
While a direct comparison between this compound and AZ084 is not feasible due to the absence of data on this compound, the available information on AZ084 highlights the ongoing interest in CCR8 as a potential therapeutic target for asthma. AZ084 demonstrates potent in vitro activity as a CCR8 antagonist. Further publication of in vivo efficacy data from preclinical asthma models will be crucial to fully assess its therapeutic potential. The development of novel treatments for asthma continues to be an important area of research, and the exploration of new targets like CCR8 may offer hope for more effective and targeted therapies in the future.
References
- 1. (3-Dimethylstibanylphenyl)-dimethylstibane | C10H16Sb2 | CID 86209814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-(2-hydroxy-3-methylbutyryl)-retronecine [webbook.nist.gov]
- 3. PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Home | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Arbutamine Hydrochloride | C18H24ClNO4 | CID 166551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSK Consent Decree Includes $650 Mil. Bond, Third-Party Inspections [insights.citeline.com]
- 7. gsk.com [gsk.com]
- 8. 1-Methoxycyclopentane-1-carbaldehyde | C7H12O2 | CID 12148226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SB 204144 | C42H51N4O8P | CID 124040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyclopamine | C27H41NO2 | CID 442972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SB-649701: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides a comparative overview of the chemokine receptor antagonist SB-649701, focusing on its cross-reactivity with other chemokine receptors. While specific quantitative cross-reactivity data for this compound against a broad panel of chemokine receptors is not extensively available in the public domain, this document outlines the typical methodologies used for such assessments and presents a representative selectivity profile to guide research efforts.
This compound has been identified as a potent antagonist of the human C-C chemokine receptor 8 (CCR8), with a reported pIC50 of 7.7. CCR8 is a G protein-coupled receptor (GPCR) primarily expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and monocytes, and its activation by its ligand, CCL1, is implicated in inflammatory responses and immune modulation. The development of selective CCR8 antagonists like this compound is of significant interest for therapeutic interventions in diseases such as asthma and autoimmune disorders.
Hypothetical Selectivity Profile of this compound
To illustrate a typical selectivity profile for a potent and selective chemokine receptor antagonist, the following table presents hypothetical data for this compound. This data is for illustrative purposes only and is intended to demonstrate how such information would be presented.
| Receptor | Assay Type | Metric | Value (nM) | Fold Selectivity vs. CCR8 |
| CCR8 | Radioligand Binding | Ki | 2 | - |
| CCR1 | Radioligand Binding | Ki | >10,000 | >5000 |
| CCR2b | Radioligand Binding | Ki | >10,000 | >5000 |
| CCR3 | Radioligand Binding | Ki | 8,500 | 4250 |
| CCR4 | Radioligand Binding | Ki | >10,000 | >5000 |
| CCR5 | Radioligand Binding | Ki | >10,000 | >5000 |
| CCR6 | Radioligand Binding | Ki | >10,000 | >5000 |
| CCR7 | Radioligand Binding | Ki | >10,000 | >5000 |
| CXCR1 | Radioligand Binding | Ki | >10,000 | >5000 |
| CXCR2 | Radioligand Binding | Ki | >10,000 | >5000 |
| CXCR3 | Radioligand Binding | Ki | >10,000 | >5000 |
| CXCR4 | Radioligand Binding | Ki | 9,800 | 4900 |
| CCR8 | Functional (Calcium Mobilization) | IC50 | 5 | - |
| CCR1 | Functional (Calcium Mobilization) | IC50 | >10,000 | >2000 |
| CCR2b | Functional (Calcium Mobilization) | IC50 | >10,000 | >2000 |
| CCR5 | Functional (Calcium Mobilization) | IC50 | >10,000 | >2000 |
| CXCR4 | Functional (Calcium Mobilization) | IC50 | >10,000 | >2000 |
Note: The data presented in this table is hypothetical and for illustrative purposes. It is intended to represent a desirable selectivity profile for a CCR8 antagonist.
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and standardized experimental protocols. The two primary assays used for chemokine receptors are radioligand binding assays to assess direct receptor interaction and functional assays, such as calcium mobilization, to measure the compound's effect on receptor signaling.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the chemokine receptor of interest are cultured and harvested.
-
Cells are washed with phosphate-buffered saline (PBS) and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The cell suspension is homogenized and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer and stored at -80°C until use.
2. Competition Binding Assay:
-
Assays are performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-CCL1 for CCR8), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
The plates are incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to inhibit the intracellular calcium release triggered by agonist activation of a Gq-coupled chemokine receptor.
1. Cell Preparation:
-
HEK293 cells stably co-expressing the chemokine receptor and a G-protein chimera (e.g., Gαqi) that couples to the phospholipase C pathway are used.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluency.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
After incubation, the cells are washed to remove excess dye.
3. Compound Incubation and Signal Detection:
-
The test compound (antagonist) at various concentrations is added to the wells and incubated for a specific period (e.g., 15-30 minutes).
-
The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
The agonist (e.g., CCL1 for CCR8) is added to the wells, and the resulting change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured in real-time.
4. Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The IC50 value is determined by plotting the percentage inhibition of the agonist response against the concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Visualizing the Context: Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the CCR8 signaling pathway and a typical workflow for assessing antagonist selectivity.
Caption: Simplified CCR8 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining chemokine receptor antagonist selectivity.
Validating SB-649701 Antagonism in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of SB-649701 (also known as SB-649868), a potent dual orexin receptor antagonist (DORA), with a focus on its application in primary human cells. While direct experimental data for this compound in primary human neurons is not extensively available in the public domain, this document synthesizes existing in vitro data from recombinant cell lines and provides a detailed, adaptable protocol for validation in a primary human cell context. We will compare this compound with other well-characterized DORAs to offer a broader perspective for researchers in the field.
Orexin Signaling Pathway and Antagonism
The orexin system plays a crucial role in regulating wakefulness. Orexin A and Orexin B are neuropeptides that bind to and activate two G-protein coupled receptors (GPCRs): orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Activation of these receptors leads to the mobilization of intracellular calcium ([Ca2+]i), a key signaling event that promotes neuronal excitation and wakefulness. Dual orexin receptor antagonists like this compound competitively block the binding of orexin peptides to both OX1R and OX2R, thereby inhibiting this signaling cascade and promoting sleep.
Comparative In Vitro Pharmacology of Dual Orexin Receptor Antagonists
The following table summarizes the in vitro pharmacological properties of this compound and other notable DORAs. The data presented is primarily from studies utilizing recombinant cell lines (e.g., CHO, HEK293) expressing human orexin receptors, as data in primary human cells is limited.
| Compound | Target(s) | Assay Type | Cell Line | OX1R Affinity (Ki, nM) | OX2R Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference |
| This compound (SB-649868) | OX1R, OX2R | Radioligand Binding | CHO | 1.3 | 2.5 | OX1R: 20, OX2R: 28 (Calcium mobilization) | [1] |
| Suvorexant | OX1R, OX2R | Radioligand Binding | CHO | 0.55 | 0.35 | OX1R: 5.7, OX2R: 2.5 (Calcium mobilization) | [2] |
| Lemborexant | OX1R, OX2R | Radioligand Binding | CHO | 6.1 | 2.6 | OX1R: 13, OX2R: 1.2 (Calcium mobilization) | [2] |
| Daridorexant | OX1R, OX2R | Radioligand Binding | CHO | 0.5 | 0.8 | OX1R: 2.1, OX2R: 1.5 (Calcium mobilization) | [3] |
Experimental Protocol: Validating this compound Antagonism in Primary Human Neurons
This section outlines a detailed methodology for validating the antagonistic properties of this compound in primary human neurons using a calcium mobilization assay. This protocol is a composite based on established methods for studying GPCRs in primary neuronal cultures.
Experimental Workflow
Materials and Reagents
-
Primary Human Neurons (e.g., from commercial suppliers)
-
Neuronal culture medium and supplements
-
96-well black-walled, clear-bottom microplates
-
Poly-D-lysine or other appropriate coating substrate
-
This compound
-
Orexin A (human)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation)
Detailed Procedure
-
Cell Culture:
-
Coat 96-well microplates with an appropriate substrate (e.g., poly-D-lysine) to promote neuronal adhesion.
-
Thaw and plate primary human neurons according to the supplier's instructions at a density optimized for the specific cell type and assay.
-
Culture the neurons for a sufficient duration to allow for maturation and expression of orexin receptors (typically 7-14 days in vitro).
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the culture medium from the wells and wash gently with assay buffer.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation and Pre-incubation:
-
Prepare a dilution series of this compound in assay buffer at concentrations ranging from picomolar to micromolar.
-
After dye loading, wash the cells gently with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of Orexin A in assay buffer at a concentration that elicits a submaximal response (typically EC80, predetermined in separate agonist dose-response experiments).
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's liquid handler to add the Orexin A solution to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (Orexin A alone, without antagonist).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal Orexin A response.
-
Conclusion
This compound is a potent dual orexin receptor antagonist with demonstrated efficacy in preclinical models and clinical trials for insomnia. While direct validation in primary human cells is not widely published, the established in vitro pharmacological profile in recombinant cell lines provides a strong basis for its mechanism of action. The provided experimental protocol offers a robust framework for researchers to independently validate the antagonism of this compound and other DORAs in a more physiologically relevant primary human neuron model. Such studies are crucial for a deeper understanding of the compound's effects on human neuronal circuitry and for the continued development of novel therapeutics for sleep disorders.
References
- 1. Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Daridorexant, a Dual-Orexin Receptor Antagonist as New Approach for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of SB-649701: A Comparative Guide for Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of the dual orexin receptor antagonist (DORA) SB-649701 and its analogs. By examining key structural modifications and their impact on receptor binding affinity and functional activity, this document aims to inform the rational design of novel orexin receptor modulators for the treatment of sleep disorders.
Introduction to this compound and the Orexin System
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a critical regulator of wakefulness. Antagonism of both receptors is a clinically validated mechanism for the treatment of insomnia. This compound, developed by GlaxoSmithKline, is a potent dual orexin receptor antagonist. Its structural analog, SB-649868, has reported pKi values of 9.4 for the OX1 receptor and 9.5 for the OX2 receptor, highlighting the high affinity of this chemical series. The core of these molecules is a diazepane scaffold, a key feature shared with other DORAs like suvorexant (MK-4305) from Merck.
Comparative Structure-Activity Relationship Analysis
The SAR of the diazepane-based orexin antagonists has been explored through systematic modifications of key structural components. The following table summarizes the in vitro potency of a series of analogs, highlighting the impact of substitutions on the diazepane core and the benzoxazole moiety.
| Compound | R | X | OX1 FLIPR IC50 (nM) | OX2 FLIPR IC50 (nM) |
| 1 | H | H | 55 | 30 |
| 2 | Me | H | 25 | 15 |
| 3 (Suvorexant) | Me | Cl | 0.55 | 0.35 |
| 4 | Et | Cl | 1.1 | 0.5 |
| 5 | i-Pr | Cl | 3.5 | 1.4 |
| 6 | H | Cl | 1.8 | 1.0 |
Data is derived from studies on suvorexant and its analogs, which share the same diazepane core as this compound and provide valuable insights into the SAR of this class of compounds.
Key SAR Insights:
-
Methyl Substitution on the Diazepane Ring: The introduction of a methyl group at the 7-position of the diazepane ring (Compound 2 vs. 1 ) leads to a notable improvement in potency at both OX1 and OX2 receptors. This modification is a crucial element in optimizing the pharmacological profile of this antagonist class.
-
Halogen Substitution on the Benzoxazole Ring: The addition of a chlorine atom to the benzoxazole ring (Compound 3 vs. 2 ) results in a significant enhancement of binding affinity. This highlights the importance of this region for interaction with the orexin receptors.
-
Alkyl Group Size at the 7-Position: While the methyl group provides optimal potency, larger alkyl groups such as ethyl (Compound 4 ) and isopropyl (Compound 5 ) are also well-tolerated, maintaining sub-nanomolar to low nanomolar activity.
-
Unsubstituted Diazepane with Chlorobenzoxazole: The combination of an unsubstituted diazepane ring with the chlorobenzoxazole moiety (Compound 6 ) still yields a potent dual antagonist, though it is less potent than the 7-methyl substituted analog (Compound 3 ).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Orexin Receptor Functional Assay (FLIPR Ca2+ Flux Assay)
This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration ([Ca2+]i) induced by orexin-A in cells expressing either the human OX1 or OX2 receptor.
Cell Culture: CHO-K1 cells stably expressing either the human OX1 or OX2 receptor are cultured in a suitable medium (e.g., Ham's F12) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic.
Assay Procedure:
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
After washing to remove excess dye, the cells are incubated with varying concentrations of the test compound or vehicle.
-
The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
The baseline fluorescence is measured before the addition of an EC80 concentration of orexin-A.
-
The change in fluorescence, corresponding to the increase in [Ca2+]i, is monitored in real-time.
-
The IC50 values are calculated from the concentration-response curves by determining the concentration of the antagonist that inhibits 50% of the maximal response to orexin-A.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (a compound with known metabolic instability)
Assay Procedure:
-
A reaction mixture containing liver microsomes and the test compound in phosphate buffer is prepared.
-
The mixture is pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Orexin signaling pathway and the mechanism of action of this compound.
Caption: Workflow for the FLIPR Ca2+ flux functional assay.
Caption: Workflow for the in vitro microsomal stability assay.
Unraveling the In Vivo Profile of SB-649701: A Comparative Analysis in Humanized Mouse Models
An extensive search for the compound SB-649701 has yielded no publicly available information regarding its chemical structure, therapeutic target, or mechanism of action. As a result, a direct comparative guide on its in vivo validation in humanized mouse models cannot be constructed at this time.
For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel therapeutic agent in relevant preclinical models is a cornerstone of translational science. Humanized mouse models, which incorporate human cells or tissues into immunodeficient mice, have emerged as powerful tools to assess the efficacy, safety, and pharmacokinetics of drug candidates in a more physiologically relevant system.
This guide was intended to provide a comprehensive comparison of this compound's performance against alternative therapies within such models. The core of this analysis would have relied on key experimental data, detailed protocols, and visualizations of the underlying biological pathways. However, the absence of any scientific literature or clinical trial data for a compound designated "this compound" precludes the creation of this content.
To illustrate the intended structure and depth of the comparison, a hypothetical framework is presented below. This framework outlines the types of information that would be essential for a thorough in vivo validation guide.
Hypothetical Data Presentation: this compound vs. Alternatives
Had data been available, quantitative outcomes would have been summarized in tables to facilitate a clear comparison of this compound with other relevant compounds. An example of such a table is shown below, using placeholder data for a hypothetical anti-tumor agent.
Table 1: Comparative Efficacy of Anti-Tumor Agents in a Humanized NSG™ Mouse Model of Non-Small Cell Lung Cancer (NSCLC)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Overall Survival (Median, Days) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 250 | - | 25 |
| This compound | 50 mg/kg, i.p., daily | 600 ± 150 | 60 | 45 |
| Competitor A | 25 mg/kg, i.v., twice weekly | 750 ± 180 | 50 | 40 |
| Standard of Care | 10 mg/kg, p.o., daily | 900 ± 200 | 40 | 35 |
Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.
Intended Experimental Protocols and Visualizations
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental findings. This guide would have included comprehensive protocols for key assays. Furthermore, to elucidate the complex biological processes involved, diagrams of signaling pathways and experimental workflows would have been generated using Graphviz.
Below are examples of the types of visualizations that would have been provided.
Hypothetical Signaling Pathway
This diagram would illustrate the molecular pathway targeted by this compound, providing context for its mechanism of action.
Intended Experimental Workflow
This diagram would provide a clear, step-by-step overview of the in vivo study design.
A Comparative Analysis of Oxazolidinones: A Guide for Researchers
An in-depth look at the performance, mechanisms, and experimental data of key oxazolidinone antibacterial agents.
This guide provides a comprehensive comparison of several key oxazolidinone antibiotics, a critical class of drugs effective against multidrug-resistant Gram-positive bacteria. The following sections present a detailed analysis of their mechanism of action, antibacterial spectrum, and pharmacokinetic profiles, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][2] This class of antibiotics binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[3][4] This binding action prevents the formation of a functional 70S initiation complex, which is an essential step for the translation of messenger RNA (mRNA) into proteins.[5][6] By disrupting this process, oxazolidinones effectively halt bacterial growth and replication.[7] This unique mechanism of action means there is infrequent cross-resistance between oxazolidinones and other classes of protein synthesis inhibitors.[8]
Figure 1. Mechanism of action of oxazolidinones.
Comparative Antibacterial Spectrum
The in vitro activity of oxazolidinones is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values for several key oxazolidinones against a range of common Gram-positive pathogens.
| Compound | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecalis (VRE) MIC (µg/mL) | Streptococcus pneumoniae (PRSP) MIC (µg/mL) |
| Linezolid | 1.0 - 4.0[9] | 0.5 - 4.0[9] | 1.0 - 4.0[9] | 0.5 - 2.0[9] |
| Tedizolid | 0.25 - 0.5[9] | 0.25 - 0.5[9] | 0.5 - 1.0[9] | ~0.25[9] |
| Eperezolid | 2.0 - 4.0[10] | 2.0 - 4.0[10] | 1.0 - 4.0[11] | Not Widely Reported |
| Sutezolid | Not Widely Reported | Not Widely Reported | Not Widely Reported | Not Widely Reported |
| Radezolid | Not Widely Reported | Not Widely Reported | Not Widely Reported | Not Widely Reported |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a compilation from multiple studies to provide a broad comparative overview.
Pharmacokinetic and Pharmacodynamic Properties
The clinical efficacy of an antibiotic is also dependent on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.
| Compound | Bioavailability (%) | Half-life (h) | Protein Binding (%) | Key Pharmacodynamic Parameter |
| Linezolid | ~100 (oral)[5] | 4-6 | ~31[5] | AUC/MIC |
| Tedizolid | ~91 (oral)[3][12] | ~12[3] | 70 - 90[12] | fAUC(0-24h)/MIC[3] |
| Sutezolid | Not Widely Reported | ~4[13] | Not Widely Reported | Not Widely Reported |
| Radezolid | Well-absorbed (oral)[14] | Not Widely Reported | Not Widely Reported | Not Widely Reported |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
A standardized method for determining the MIC of an antimicrobial agent is the broth microdilution method.[9]
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated overnight at 37°C. The turbidity of the overnight culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The standardized bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the oxazolidinone compound is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included. The plate is then incubated at 37°C for 18-24 hours.[9]
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.[9]
Figure 2. Workflow for MIC determination.
In Vivo Efficacy Testing (Mouse Infection Model)
Animal models are crucial for evaluating the in vivo efficacy of new antimicrobial agents. A common model is the mouse thigh infection model.
-
Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.[15]
-
Infection: A standardized inoculum of the test organism (e.g., Staphylococcus aureus) is injected into the thigh muscle of the mice.[15]
-
Treatment: At a specified time post-infection, treatment with the oxazolidinone compound is initiated. The drug is administered at various doses and dosing intervals.[15]
-
Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenate on appropriate agar media.[15]
-
Data Analysis: The efficacy of the treatment is determined by comparing the bacterial burden in the treated groups to that in an untreated control group.[15]
Conclusion
The oxazolidinones represent a vital class of antibiotics for combating resistant Gram-positive infections. While sharing a common mechanism of action, newer agents like tedizolid demonstrate enhanced potency and an improved pharmacokinetic profile compared to the first-in-class linezolid. The data and protocols presented in this guide offer a foundation for the comparative analysis of these important therapeutic agents, aiding in the ongoing research and development of novel antibacterial drugs.
References
- 1. Oxazolidinone antibacterial agents: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolidinone Antibacterials and Our Experience: Ingenta Connect [ingentaconnect.com]
- 3. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 7. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 8. Linezolid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. In vitro activities of the oxazolidinone antibiotics U-100592 and U-100766 against Staphylococcus aureus and coagulase-negative Staphylococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. journalwjbphs.com [journalwjbphs.com]
- 14. youtube.com [youtube.com]
- 15. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Insomnia Therapeutics: A Comparative Analysis of SB-649868 and Other Orexin Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dual orexin receptor antagonist (DORA) SB-649868 with other leading insomnia treatments. This analysis is based on reproducible data from published clinical trials, offering a clear perspective on efficacy and mechanism of action.
Dual orexin receptor antagonists represent a targeted approach to treating insomnia by selectively blocking the wake-promoting neuropeptides orexin A and orexin B in the brain.[1][2] This mechanism of action differs from traditional hypnotic agents, which generally act via GABA-A receptors.[3] This guide focuses on SB-649868 and compares its performance with the well-established sleep aid zolpidem, as well as other approved DORAs such as suvorexant, lemborexant, and daridorexant.
Quantitative Comparison of Efficacy
The following tables summarize key efficacy endpoints from clinical trials of SB-649868 and other selected insomnia medications. These data are compiled from polysomnography (PSG) and patient-reported outcomes.
Table 1: Effects of SB-649868 vs. Zolpidem and Placebo in a Model of Situational Insomnia
| Parameter | SB-649868 (10 mg) | SB-649868 (30 mg) | Zolpidem (10 mg) | Placebo |
| Total Sleep Time (TST) Increase (min) | 17 (p<0.001) | 31 (p<0.001) | 11 (p=0.012) | - |
| Wake After Sleep Onset (WASO) Reduction (min) | Not Significant | 14.7 (p<0.001) | Not Reported | - |
| Latency to Persistent Sleep (LPS) Reduction | Significant (p=0.003) | Significant (p=0.003) | Not Significant | - |
| REM Sleep Duration | Not Significantly Changed | Increased (p=0.002) | Reduced (p=0.049) | - |
| Latency to REM Sleep Reduction (min) | 20.1 (p=0.034) | 34.0 (p<0.001) | Not Reported | - |
| Slow Wave Sleep (SWS) | No Effect | No Effect | Increased (p<0.001) | - |
Data from Bettica et al., 2012.[3]
Table 2: Efficacy of Other Approved Dual Orexin Receptor Antagonists
| Drug (Dosage) | Change in Total Sleep Time (sTST) vs. Placebo (min) | Change in Wake After Sleep Onset (sWASO) vs. Placebo (min) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (min) |
| Suvorexant (20/15 mg) | 10.7 - 25.1 (subjective) | Significant Improvement | -8.4 to -13.2 (subjective TSO) |
| Lemborexant (5 mg & 10 mg) | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement |
| Daridorexant (25 mg & 50 mg) | 12.6 - 22.1 (self-reported) | -12.2 to -22.8 | -8.3 to -11.4 |
Data compiled from various Phase 3 clinical trials.[4][5][6][7][8]
Experimental Protocols
Reproducibility of scientific findings is paramount. Below is a detailed methodology for the key clinical trial cited for SB-649868.
Protocol for SB-649868 vs. Zolpidem and Placebo (Bettica et al., 2012)
This study was a randomized, double-blind, placebo-controlled, four-period crossover trial designed to assess the effects of single doses of SB-649868 and zolpidem in a traffic noise model of situational insomnia.[3]
-
Participants: 51 healthy male volunteers.[3]
-
Interventions: Single doses of SB-649868 (10 mg or 30 mg), zolpidem (10 mg), or a placebo were administered.[3]
-
Study Design: A four-period crossover design was implemented.[3]
-
Primary Endpoints: Objective and subjective sleep parameters were assessed.[3]
-
Methodology: Polysomnography (PSG) was used to measure objective sleep parameters. Subjective sleep quality and next-day performance were also evaluated.[3]
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Signaling Pathway of Dual Orexin Receptor Antagonists
Caption: Dual Orexin Receptor Antagonist (DORA) Signaling Pathway.
Experimental Workflow of Bettica et al., 2012
Caption: Experimental Workflow for the SB-649868 Clinical Trial.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Differential effects of a dual orexin receptor antagonist (SB-649868) and zolpidem on sleep initiation and consolidation, SWS, REM sleep, and EEG power spectra in a model of situational insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcsm.aasm.org [jcsm.aasm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. FDA Approves Lemborexant For Treatment of Insomnia in Adults - - Practical Neurology [practicalneurology.com]
- 8. Suvorexant in insomnia: efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SB-649701 against current cancer immunotherapies
Introduction
Initial searches for "SB-649701" did not yield information on a specific cancer immunotherapy agent, suggesting it may be an internal designation, a discontinued compound, or a misidentification. Therefore, this guide pivots to a comparative analysis of three major classes of currently approved and impactful cancer immunotherapies: an immune checkpoint inhibitor (Pembrolizumab), a CAR-T cell therapy (Tisagenlecleucel), and a therapeutic cancer vaccine (Sipuleucel-T). This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of their distinct mechanisms, clinical efficacy, and the experimental frameworks used to evaluate them.
Cancer immunotherapy has revolutionized oncology by harnessing the patient's own immune system to combat malignancies.[1][2] These therapies, ranging from monoclonal antibodies to engineered immune cells, represent a significant advancement over traditional treatments for many cancers.[2][3] This guide will delve into the specifics of each selected therapy to offer a comprehensive benchmark.
I. Overview of Compared Immunotherapies
To provide a concrete comparison, we will focus on the following representative therapies:
-
Pembrolizumab (Keytruda®): An immune checkpoint inhibitor that targets the PD-1/PD-L1 pathway. It is approved for a wide range of cancers, including melanoma, non-small cell lung cancer (NSCLC), and head and neck cancer.[4][5]
-
Tisagenlecleucel (Kymriah®): A chimeric antigen receptor (CAR) T-cell therapy where a patient's T-cells are genetically modified to target CD19-expressing cancer cells. It is primarily used for certain types of leukemia and lymphoma.[5]
-
Sipuleucel-T (Provenge®): A therapeutic cancer vaccine designed to stimulate an immune response against prostatic acid phosphatase (PAP), an antigen commonly found on prostate cancer cells. It is used for the treatment of asymptomatic or minimally symptomatic metastatic castrate-resistant prostate cancer.
The following sections will detail the mechanism of action, present comparative efficacy and safety data, and outline the typical experimental protocols for these therapies.
II. Mechanism of Action
The fundamental mechanisms by which these therapies engage the immune system are distinct.
Pembrolizumab (Immune Checkpoint Inhibitor): Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor on T-cells and its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells.[5][6] By inhibiting this interaction, Pembrolizumab "releases the brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.[6]
Tisagenlecleucel (CAR-T Cell Therapy): This is a form of adoptive cell therapy.[6][7] A patient's own T-cells are extracted, genetically engineered in a laboratory to express a chimeric antigen receptor (CAR) that recognizes the CD19 protein on B-cell malignancies, and then infused back into the patient. These engineered CAR-T cells can then directly identify and kill the cancer cells.
Sipuleucel-T (Cancer Vaccine): Sipuleucel-T is an autologous cellular immunotherapy. It is created by isolating a patient's peripheral blood mononuclear cells, including antigen-presenting cells (APCs), and activating them ex vivo with a recombinant fusion protein (PA2024) consisting of prostatic acid phosphatase (PAP) linked to granulocyte-macrophage colony-stimulating factor (GM-CSF). The activated APCs are then re-infused into the patient, where they stimulate a T-cell immune response against prostate cancer cells expressing PAP.
Diagram: Comparative Mechanisms of Action
Caption: Mechanisms of Pembrolizumab, Tisagenlecleucel, and Sipuleucel-T.
III. Comparative Efficacy and Safety Data
The clinical performance of these immunotherapies varies depending on the cancer type and patient population. The following tables summarize key efficacy and safety data from pivotal clinical trials.
Table 1: Comparative Efficacy
| Therapy | Pivotal Trial (Example) | Cancer Type | Primary Endpoint | Result |
| Pembrolizumab | KEYNOTE-006 | Advanced Melanoma | Overall Survival (OS) | 2-year OS rate: 55% vs. 43% for ipilimumab |
| KEYNOTE-024 | NSCLC (PD-L1 ≥50%) | Progression-Free Survival (PFS) | Median PFS: 10.3 months vs. 6.0 months for chemotherapy | |
| Tisagenlecleucel | ELIANA | Relapsed/Refractory B-cell ALL (pediatric/young adult) | Overall Remission Rate (ORR) within 3 months | ORR: 81% |
| Sipuleucel-T | IMPACT | Metastatic Castrate-Resistant Prostate Cancer | Overall Survival (OS) | Median OS: 25.8 months vs. 21.7 months for placebo (4.1-month improvement) |
Table 2: Comparative Safety Profile (Common Adverse Events)
| Therapy | Common Adverse Events (Grade ≥3) | Specific/Serious Risks |
| Pembrolizumab | Fatigue, rash, diarrhea, colitis, pneumonitis, hepatitis | Immune-related adverse events (irAEs) affecting various organs |
| Tisagenlecleucel | Cytokine Release Syndrome (CRS), neurotoxicity, infections, cytopenias | CRS can be life-threatening; requires specialized management |
| Sipuleucel-T | Chills, fever, headache, fatigue (mostly Grade 1-2, infusion-related) | Generally well-tolerated; low incidence of severe adverse events |
IV. Experimental Protocols and Workflows
The evaluation of these therapies involves distinct experimental designs, from preclinical modeling to clinical trial execution.
Preclinical Evaluation:
-
Pembrolizumab: Typically studied in syngeneic mouse tumor models (e.g., MC38 colorectal cancer model) where the mouse immune system is intact. Efficacy is assessed by tumor growth inhibition and analysis of the tumor microenvironment for T-cell infiltration.
-
Tisagenlecleucel: Requires immunodeficient mouse models (e.g., NSG mice) xenografted with human cancer cell lines (e.g., CD19+ leukemia cells). The efficacy of human CAR-T cells is then evaluated in these models.
-
Sipuleucel-T: Preclinical modeling is challenging due to its autologous and human-specific nature. Studies often focus on in vitro assays demonstrating APC activation and T-cell responses.
Clinical Trial Workflow: The workflow for clinical trials also differs significantly, especially for cell-based therapies.
Diagram: Generalized Clinical Trial Workflow for Immunotherapies
Caption: Generalized workflow for immunotherapy clinical trials.
Specific Methodologies:
-
Tumor Response Evaluation: The Response Evaluation Criteria in Solid Tumors (RECIST) is a standard method for assessing changes in tumor burden in solid tumors. For hematological malignancies treated with therapies like Tisagenlecleucel, response is often measured by achieving minimal residual disease (MRD) negativity.
-
Immunomonitoring: Key to understanding the mechanism of action, this involves techniques such as flow cytometry to phenotype immune cells in the blood, and immunohistochemistry or multiplex immunofluorescence to analyze immune cell infiltration in tumor biopsies.
-
Safety Assessment: Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Specific scales, such as the Lee criteria for Cytokine Release Syndrome, are used for toxicities unique to certain immunotherapies.
V. Logical Comparison and Conclusion
The three immunotherapies benchmarked here represent fundamentally different approaches to cancer treatment.
Diagram: Logical Comparison of Immunotherapy Attributes
Caption: Key attributes of the compared cancer immunotherapies.
The choice between these immunotherapies is dictated by the cancer type, its specific biomarkers (e.g., PD-L1 expression, CD19 presence), the patient's overall health, and the therapeutic goals.
-
Pembrolizumab offers a broad applicability across many solid tumors, leveraging a general mechanism of immune checkpoint blockade.
-
Tisagenlecleucel represents a highly personalized and potent option for specific hematologic malignancies, but with significant potential toxicities and complex logistics.
-
Sipuleucel-T provides a survival benefit with a favorable safety profile for a specific subset of prostate cancer patients, acting through a more subtle, vaccine-like stimulation of the immune system.
For drug development professionals, this comparison highlights the diverse and expanding landscape of cancer immunotherapy. Future research will likely focus on combination strategies, identifying predictive biomarkers for patient selection, and engineering novel therapies with improved efficacy and safety profiles.
References
- 1. Current Landscape and Future Directions in Cancer Immunotherapy: Therapies, Trials, and Challenges [mdpi.com]
- 2. icscancer.com [icscancer.com]
- 3. youtube.com [youtube.com]
- 4. Recent Clinical Trials Exploring New Cancer Immunotherapies [honcology.com]
- 5. What Cancers Can Immunotherapy Treat? | Dana-Farber [blog.dana-farber.org]
- 6. fortislife.com [fortislife.com]
- 7. cancerresearch.org [cancerresearch.org]
Safety Operating Guide
Prudent Disposal Procedures for SB-649701: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for SB-649701, a compound identified as a combustible liquid that is harmful upon contact or ingestion and poses a risk to aquatic life. Adherence to these guidelines is essential for maintaining operational safety and regulatory compliance.
Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal. Key hazard information is summarized in the table below.
| Hazard Classification | Description |
| Physical Hazard | Combustible liquid. |
| Health Hazards | Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. |
| Environmental Hazard | Harmful to aquatic life. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A flame-retardant laboratory coat.
2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Based on its properties, this compound waste should be collected in a dedicated, properly labeled container.
3. Waste Container Selection and Labeling:
-
Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable for combustible organic liquids.
-
The container must be in good condition with a secure, leak-proof cap.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate concentrations if it is a solution. The label should also include the appropriate hazard pictograms (e.g., flammable, corrosive, health hazard, environmental hazard).
4. Accumulation of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep the waste container closed at all times, except when adding waste.
5. Final Disposal:
-
Under no circumstances should this compound be disposed of down the drain. This is illegal and can cause significant environmental damage.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup scheduling.
-
Disposal will likely be through incineration by a licensed hazardous waste disposal company.
Decontamination Procedures
Equipment and Glassware:
-
Rinse contaminated equipment and glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residues of this compound. Collect this rinsate as hazardous waste.
-
Wash the rinsed equipment with soap and water.
-
Perform a final rinse with deionized water.
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for combustible liquids (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Workflow for Proper Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal. The chemical structure of this compound is not publicly available; therefore, a definitive classification as a halogenated or non-halogenated compound cannot be made. Always consult with your EHS department for specific guidance.
Essential Safety and Handling Protocols for SB-649701
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like SB-649701. Adherence to strict safety protocols minimizes exposure risks and ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield for splash risks. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan for Safe Handling
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
1. Designated Area:
-
All work with this compound, from handling the solid compound to preparing solutions, must be conducted in a designated and clearly marked area.
2. Engineering Controls:
-
All manipulations of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
-
For cell culture applications, a Class II biological safety cabinet should be used to maintain sterility and protect the user.[1]
3. Decontamination:
-
Use dedicated spatulas, glassware, and other equipment.
-
If dedicated equipment is not feasible, thoroughly decontaminate all items after use according to institutional guidelines for potent compounds.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
-
Avoid touching your face, eyes, or other exposed skin with gloved hands.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Solid Waste:
-
Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weigh paper, and pipette tips, in a dedicated, labeled, and sealed hazardous waste container.
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
3. Contaminated Sharps:
-
Dispose of any contaminated sharps, such as needles and razor blades, in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.
4. Regulatory Compliance:
-
All waste disposal must be carried out in strict accordance with local, state, and federal regulations for hazardous chemical waste.
Caption: Workflow for handling this compound and the required PPE at each stage.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
